4-(Phenylthio)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVDYSYXLKRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212440 | |
| Record name | 4-(Phenylthio)benzoic acid | |
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Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-24-3 | |
| Record name | 4-(Phenylthio)benzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6310-24-3 | |
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| Record name | 4-(Phenylthio)benzoic acid | |
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| Record name | 4-(Phenylthio)benzoic acid | |
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| Record name | 4-(Phenylthio)benzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Phenylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylthio)benzoic acid, with the CAS number 6310-24-3, is an aromatic carboxylic acid derivative featuring a phenylthio substituent. This compound serves as a versatile building block in various chemical syntheses and has garnered interest in medicinal chemistry and materials science. Its unique structural combination of a benzoic acid moiety and a diphenyl sulfide linkage imparts specific physicochemical and biological properties, making it a subject of ongoing research. This technical guide provides a comprehensive overview of its properties, synthesis, and spectral characterization.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6310-24-3 | [1] |
| Molecular Formula | C₁₃H₁₀O₂S | [1] |
| Molecular Weight | 230.29 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 150-153 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Mass Spectrometry
Low-resolution mass spectrometry (LRMS) of this compound typically shows a protonated molecular ion peak [M+H]⁺ at approximately m/z 230, consistent with its molecular weight.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~7.5-7.3 | Multiplet | 5H | Phenyl group protons |
| ~7.2 | Doublet | 2H | Aromatic (ortho to -S-) |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Carboxylic acid) |
| ~145 | Aromatic C (ipso, attached to -S-) |
| ~135 | Aromatic C (ipso, attached to phenyl) |
| ~131 | Aromatic CH (para to -S-) |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~129 | Aromatic CH (meta/para of phenyl) |
| ~128 | Aromatic CH (ortho of phenyl) |
| ~127 | Aromatic CH (ortho to -S-) |
| ~125 | Aromatic C (ipso, attached to -COOH) |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic rings) |
| ~1300 | Strong | C-O stretch (Carboxylic acid) |
| ~1100 | Medium | C-S stretch |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester, methyl 4-(phenylthio)benzoate.[2]
Reaction:
Materials:
-
Methyl 4-(phenylthio)benzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, a mixture of methyl 4-(phenylthio)benzoate (1 equivalent), lithium hydroxide monohydrate (1.27 equivalents), tetrahydrofuran, methanol, and water is prepared.[2]
-
The reaction mixture is stirred at 20°C for 4 hours.[2]
-
Upon completion of the reaction, the mixture is neutralized to a pH of 1 with concentrated hydrochloric acid.[2]
-
The aqueous mixture is then extracted three times with ethyl acetate.[2]
-
The combined organic phases are dried over anhydrous sodium sulfate and then filtered.[2]
-
The filtrate is concentrated under reduced pressure to yield this compound as a white solid.[2]
Yield: 96%[2]
Biological Activity and Applications
While specific studies on the biological activity of this compound are limited, its derivatives have been investigated for a range of therapeutic applications. Benzoic acid and its derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of the phenylthio group can modulate these activities and introduce new pharmacological profiles.
The core structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[1] Its reactivity allows for modifications at both the carboxylic acid group and the aromatic rings, enabling the generation of diverse chemical libraries for drug discovery and development.
References
What are the physical and chemical properties of 4-(Phenylthio)benzoic acid?
A Comprehensive Technical Guide to 4-(Phenylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical, chemical, and spectroscopic properties of this compound. It is intended to serve as a valuable resource for professionals in research and development who utilize this compound as a versatile building block in organic synthesis, materials science, and medicinal chemistry.
While experimental data for certain specific properties of this compound are not widely published, this guide consolidates available information and supplements it with data from closely related compounds for comparative context.
Chemical Identity and Physical Properties
This compound is an aromatic carboxylic acid featuring a phenylthio substituent. This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-(Phenylsulfanyl)benzoic acid | [2] |
| CAS Number | 6310-24-3 | [1][3][4] |
| Molecular Formula | C₁₃H₁₀O₂S | [1][3][4] |
| Molecular Weight | 230.28 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 92% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic and Analytical Data
Detailed spectroscopic analyses are crucial for confirming the identity and purity of this compound. While complete spectra are not available, this section outlines key analytical data and expected spectral features.
Table 2: Analytical and Spectroscopic Data
| Technique | Data / Expected Features | Source(s) |
| Mass Spectrometry | LRMS (M+H)⁺: Calculated m/z 230.04, Found 230 | [4] |
| ¹H NMR | Expected signals: Aromatic protons (multiplets), Carboxylic acid proton (broad singlet, downfield). | |
| ¹³C NMR | Expected signals: Aromatic carbons, Carbonyl carbon (~170 ppm), Carbons attached to sulfur and the carboxylic group. | |
| FT-IR | Expected absorptions: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-S stretch, Aromatic C=C and C-H stretches. |
Note: Specific, experimentally-derived NMR and IR spectra for this compound were not found in the search results. The expected features are based on the known spectra of benzoic acid and the compound's functional groups.
Chemical Synthesis and Reactivity
This compound is a key building block in organic synthesis, valued for the enhanced reactivity conferred by its phenylthio group.[1] It serves as a precursor for pharmaceuticals, agrochemicals, and advanced polymers.[1]
Experimental Synthesis Protocol
A common laboratory-scale synthesis involves the hydrolysis of its methyl ester derivative.
Protocol: Hydrolysis of Methyl 4-(phenylthio)benzoate [4]
-
Reactants:
-
Methyl 4-(phenylthio)benzoate (1.0 eq)
-
Lithium hydroxide monohydrate (1.27 eq)
-
Solvent System: Tetrahydrofuran (THF), Methanol (MeOH), and Water
-
-
Procedure:
-
A mixture of methyl 4-(phenylthio)benzoate, lithium hydroxide monohydrate, THF, methanol, and water is stirred at 20°C for 4 hours.
-
The reaction mixture is then neutralized to a pH of 1 using concentrated hydrochloric acid.
-
The aqueous mixture is extracted three times with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed from the filtrate under reduced pressure (in vacuo) to yield this compound as a white solid.
-
-
Yield: Approximately 96%.[4]
Caption: Hydrolysis synthesis of this compound.
Chemical Reactivity
The reactivity of substituted benzoic acids is governed by a combination of electronic and steric effects from the substituents on the aromatic ring. These factors influence the acidity of the carboxyl group and the susceptibility of the ring to further electrophilic substitution. The phenylthio group in the para position acts as an electron-donating group through resonance, which can influence the molecule's overall reactivity profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C13H10O2S) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 2-(phenylthio)benzoic acid CAS#: 1527-12-4 [m.chemicalbook.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. global.oup.com [global.oup.com]
4-(Phenylthio)benzoic acid structural formula and molecular weight
An In-depth Technical Guide on 4-(Phenylthio)benzoic Acid
This document provides essential technical information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in the field of drug development.
This compound is an aromatic carboxylic acid derivative. Its chemical structure incorporates a phenylthio group attached to a benzoic acid backbone.
Molecular Structure and Weight
The structural formula and key molecular data for this compound are presented below.
Quantitative Molecular Data
| Property | Value |
| Molecular Formula | C₁₃H₁₀O₂S[1][2][3] |
| Molecular Weight | 230.28 g/mol [1][3] |
| Monoisotopic Mass | 230.04015 Da[4] |
Structural Representation
The two-dimensional chemical structure of this compound is depicted in the following diagram.
Caption: 2D structure of this compound.
References
Spectroscopic data of 4-(Phenylthio)benzoic acid (¹H NMR, ¹³C NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Phenylthio)benzoic acid (CAS No. 6310-24-3), a molecule of interest in organic synthesis and medicinal chemistry. This document details the expected spectral characteristics based on available data and analysis of related compounds, outlines experimental protocols for obtaining such data, and presents the information in a structured format for ease of reference.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9-8.1 | Doublet | 2H | Aromatic CH (ortho to -COOH) |
| ~7.3-7.5 | Multiplet | 5H | Aromatic CH (phenylthio group) |
| ~7.2-7.3 | Doublet | 2H | Aromatic CH (ortho to -S-) |
Note: Predicted values are based on the analysis of similar aromatic carboxylic acids and phenyl sulfides. The exact chemical shifts may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~167 | -COOH |
| ~145 | Aromatic C-S |
| ~135 | Aromatic C-S (phenylthio) |
| ~131 | Aromatic CH (ortho to -COOH) |
| ~130 | Aromatic CH (phenylthio) |
| ~129 | Aromatic CH (phenylthio) |
| ~127 | Aromatic CH (ortho to -S-) |
| ~125 | Aromatic C-COOH |
Note: Predicted values are based on known chemical shifts for substituted benzoic acids and diphenyl sulfides.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1680-1710 | Strong | C=O stretch (carboxylic acid) |
| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1440 | Medium | C-S stretch |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad | O-H bend (out-of-plane) |
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| 231.0474 | [M+H]⁺ (Calculated) |
| 230 | [M+H]⁺ (Found, Low Resolution)[1] |
| 253.0294 | [M+Na]⁺ (Predicted) |
| 229.0329 | [M-H]⁻ (Predicted) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry laboratories and can be adapted for specific instrumentation.
¹H and ¹³C NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is set from 0 to 200 ppm with proton decoupling. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is typically obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.
Mass Spectrometry
Mass spectral data can be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the accurate mass of the molecular ion, which confirms the elemental composition. A low-resolution mass spectrum has been reported with the protonated molecular ion [M+H]⁺ observed at m/z 230, which is consistent with the calculated value of 230.04.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Solubility of 4-(Phenylthio)benzoic acid in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(Phenylthio)benzoic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility predictions based on the compound's structural characteristics and comparisons with the well-documented solubility of benzoic acid. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside workflow visualizations to guide laboratory practice.
Predicted Solubility Characteristics
This compound is an aromatic carboxylic acid. Its solubility is primarily governed by the interplay between the polar carboxylic acid group and the largely nonpolar phenylthio moiety. The phenyl group attached to the sulfur atom significantly increases the molecule's lipophilicity compared to benzoic acid.
Based on the principles of "like dissolves like" and available data for structurally related compounds, the following qualitative solubility profile at ambient temperature is predicted:
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | The large, nonpolar phenylthio group dominates the molecule's character, significantly reducing its ability to form favorable interactions with highly polar water molecules. While the carboxylic acid group can participate in hydrogen bonding, it is insufficient to overcome the hydrophobicity of the rest of the molecule. |
| Methanol | Polar Protic | Moderately Soluble | Methanol is less polar than water and its alkyl group can interact with the nonpolar parts of the solute. The hydroxyl group can form hydrogen bonds with the carboxylic acid group. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, ethanol can engage in hydrogen bonding and its longer alkyl chain may offer slightly better solvation of the nonpolar regions compared to methanol. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity allows it to interact with the carboxylic acid group, while its methyl groups can solvate the nonpolar phenylthio moiety. |
| Ethyl Acetate | Polar Aprotic | Soluble | Ethyl acetate is a good solvent for many organic compounds. It can act as a hydrogen bond acceptor for the carboxylic acid and its ethyl and acetyl groups can interact with the nonpolar parts of the solute. |
| Dichloromethane | Nonpolar | Soluble | As a relatively nonpolar solvent, dichloromethane is expected to effectively solvate the large, nonpolar phenylthio and benzene ring structures of the molecule. |
| Chloroform | Nonpolar | Soluble | Similar to dichloromethane, chloroform is a good solvent for nonpolar and moderately polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar functionalities. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a broad spectrum of organic molecules. |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The following is a generalized and widely accepted protocol for determining the thermodynamic solubility of a solid compound. This method can be adapted for the quantitative analysis of this compound's solubility.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC or solvent for UV-Vis analysis
2.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and the underlying principles of dissolution, the following diagrams are provided.
An In-depth Technical Guide to the Synthesis of 4-(Phenylthio)benzoic Acid
Introduction: 4-(Phenylthio)benzoic acid is a valuable bifunctional molecule utilized as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring both a carboxylic acid and a diaryl thioether moiety, allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.[1] This technical guide provides a detailed overview of the primary synthesis mechanisms, experimental protocols, and quantitative data for the preparation of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Synthesis Mechanisms
The construction of the aryl-sulfur-aryl (diaryl thioether) bond is the central challenge in synthesizing this compound. The two most prominent and industrially relevant strategies are the Ullmann condensation and pathways involving the Newman-Kwart rearrangement to generate necessary precursors.
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for forming C-S bonds.[2] The reaction involves the copper-promoted coupling of an aryl halide with a thiol.[2] In the context of this compound synthesis, this typically involves the reaction of a 4-halobenzoic acid derivative with thiophenol.
The reaction traditionally requires stoichiometric amounts of copper and high temperatures (often exceeding 210 °C) in polar, high-boiling solvents like DMF or N-methylpyrrolidone.[2] However, modern iterations have introduced soluble copper catalysts, often supported by ligands, which can improve reaction efficiency.[2] The general mechanism involves a Cu(I) thiolate intermediate reacting with the aryl halide.[2] The reactivity of the aryl halide follows the order I > Br > Cl.[3]
Newman-Kwart Rearrangement (NKR)
The Newman-Kwart rearrangement (NKR) is a key reaction for synthesizing thiophenols from the more readily available phenols.[4][5] This thermal, intramolecular rearrangement converts an O-aryl thiocarbamate into its corresponding S-aryl thiocarbamate.[6] The resulting S-aryl thiocarbamate can then be hydrolyzed to yield the desired thiophenol.[4][5]
The synthesis of this compound can therefore be envisioned via a multi-step pathway:
-
Preparation of Thiophenol Precursor: 4-Hydroxybenzoic acid is converted into its O-aryl thiocarbamate derivative.
-
NKR Step: The O-aryl thiocarbamate undergoes thermal rearrangement to the S-aryl isomer. This step is the core of the NKR.
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed to produce 4-mercaptobenzoic acid.
-
Final Coupling: The resulting 4-mercaptobenzoic acid is coupled with a phenyl halide (e.g., iodobenzene) via an Ullmann condensation to yield the final product.
The driving force for the NKR is the thermodynamic favorability of converting a C=S double bond into a more stable C=O double bond (ΔH ≈ 13 kcal mol⁻¹).[4][7] The reaction proceeds through a four-membered cyclic transition state and typically requires high temperatures (200-300 °C).[5][6]
Overall Synthesis Workflow
The most direct route to this compound or its ester precursor is the Ullmann condensation. An alternative, though more circuitous, route involves the de novo synthesis of a thiophenol derivative using the NKR. A common industrial approach involves synthesizing the methyl or ethyl ester of the target acid first, followed by a simple hydrolysis step.
Experimental Protocols
Protocol 1: Ullmann-type Synthesis of 2-(Arylthio)benzoic Acids
This protocol is adapted from a patented process for the synthesis of the 2-isomer but demonstrates the core principles applicable to the 4-isomer.[8] It utilizes lithium salts to facilitate the reaction, avoiding more expensive catalysts.[8]
-
Reactant Charging: In a reaction vessel equipped with a water separator, charge 4-chlorobenzoic acid (1.0 eq) and thiophenol (1.05 eq) into a high-boiling solvent such as tetralin.
-
Salt Formation: Add lithium hydroxide monohydrate (2.0 eq) to the mixture.
-
Dehydration: Heat the mixture to 185-190 °C to distill and remove the water of reaction via the water separator.
-
Reaction: Maintain the reaction temperature at 185-190 °C and stir for 2-8 hours, monitoring progress by TLC or HPLC.[8]
-
Work-up: Cool the mixture to approximately 115 °C and pour it into water. Separate the aqueous phase containing the product salt.
-
Acidification: Dilute the aqueous phase with water and acidify to pH 2 with concentrated hydrochloric acid.
-
Isolation: The this compound will precipitate as a solid. Isolate the product by filtration, wash with water, and dry.
Protocol 2: Saponification of Methyl 4-(phenylthio)benzoate
This high-yield final step converts the methyl ester precursor into the desired carboxylic acid.[9]
-
Reaction Setup: In a suitable flask, prepare a mixture of methyl 4-(phenylthio)benzoate (1.0 eq), lithium hydroxide monohydrate (1.27 eq), tetrahydrofuran (2.45 mL/g of ester), methanol (0.49 mL/g of ester), and water (0.49 mL/g of ester).
-
Reaction: Stir the mixture at 20 °C for 4 hours.
-
Acidification: Neutralize the mixture to a pH of 1 using concentrated hydrochloric acid.
-
Extraction: Extract the product into ethyl acetate (3 x 7.35 mL/g of ester).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield this compound as a white solid.
Quantitative Data Summary
The following tables summarize quantitative data from cited literature for key steps in the synthesis of this compound and related structures.
Table 1: Saponification of Methyl 4-(phenylthio)benzoate
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Methyl 4-(phenylthio)benzoate | [9] |
| Reagents | LiOH·H₂O, THF, MeOH, H₂O | [9] |
| Temperature | 20 °C | [9] |
| Reaction Time | 4 hours | [9] |
| Yield | 96% | [9] |
| Product Form | White Solid | [9] |
| Analytical Data (LRMS) | m/z: 230.04 (calcd), 230 (found) |[9] |
Table 2: Conditions for Ullmann-type C-S Coupling Reactions
| Aryl Halide | Thiol | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chlorobenzoic Acid | 4-Chlorothiophenol | LiOH·H₂O | Tetralin | 185-190 | 8 | High | [8] |
| Aryl Iodide | Sulfur Powder | CuI / K₂CO₃ | DMF | 90 | - | Good to Excellent | [10] |
| Aryl Halide | Thiophenol | Copper | Various polar | >210 | - | Variable |[2] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
- 5. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 6. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 4-(Phenylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-(phenylthio)benzoic acid, a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] The document details the key starting materials, experimental protocols, and quantitative data to facilitate the selection of the most suitable synthetic strategy.
Core Synthetic Strategies
The synthesis of this compound predominantly relies on two robust methodologies: the Ullmann-type condensation reaction and the hydrolysis of a precursor ester. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Ullmann-Type Condensation of 4-Halobenzoic Acids with Thiophenol
The Ullmann-type condensation is a classic and widely utilized method for the formation of carbon-sulfur bonds.[3] This approach involves the copper-catalyzed cross-coupling of a 4-halobenzoic acid with thiophenol. The reactivity of the 4-halobenzoic acid is directly related to the halogen substituent, with the general trend being I > Br > Cl.
The key starting materials for this route are:
-
A 4-halobenzoic acid: 4-iodobenzoic acid, 4-bromobenzoic acid, or 4-chlorobenzoic acid.
-
Thiophenol
-
A copper catalyst: Copper(I) iodide (CuI) is commonly used and can be employed without a ligand.[4] Other copper sources like copper(II) oxide (CuO) nanoparticles have also been reported for similar C-S coupling reactions.[5]
-
A base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are frequently used.
-
A high-boiling polar solvent: N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMA) are suitable options.[4]
Table 1: Comparison of Reaction Parameters for Ullmann-Type Synthesis of Aryl Thioethers
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aryl Iodide | CuI (1-2.5 mol%) | Ligand-Free | K2CO3 or NEt3 | NMP, DMF, or neat | 80-110 | 18-24 | Good to Excellent |
| Aryl Iodide | CuI (10 mol%) | 1,10-phenanthroline (20 mol%) | K2CO3 | Toluene | 100 | 24 | Good to Excellent |
| Aryl Bromide | Cu/Cu2O | Ligand-Free | K2CO3 | 2-ethoxyethanol | 130 | 24 | 81-99 |
Note: Yields are generalized from similar aryl thioether syntheses and may vary for this compound.
Experimental Protocol: Ligand-Free Copper-Catalyzed Synthesis from 4-Iodobenzoic Acid
This protocol is adapted from a general method for the ligand-free copper-catalyzed C-S coupling of aryl iodides and thiols.[4]
-
Reaction Setup: In a dried Schlenk tube under a nitrogen atmosphere, combine 4-iodobenzoic acid (1.0 mmol), thiophenol (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add 5 mL of N-methylpyrrolidone (NMP).
-
Reaction: Stir the mixture at 110 °C for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Isolation: Filter the precipitate, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Synthesis via Hydrolysis of Methyl 4-(Phenylthio)benzoate
An alternative and high-yielding route to this compound is the hydrolysis of its methyl ester precursor, methyl 4-(phenylthio)benzoate.[6] This method is particularly useful if the ester is readily available or can be synthesized efficiently.
The key starting materials for this two-step process are:
-
Step 1 (Ester Synthesis): A 4-halobenzoate (e.g., methyl 4-bromobenzoate) and thiophenol, often coupled using a palladium or copper catalyst.
-
Step 2 (Hydrolysis): Methyl 4-(phenylthio)benzoate and a base such as lithium hydroxide monohydrate.
Table 2: Quantitative Data for the Hydrolysis of Methyl 4-(Phenylthio)benzoate [6]
| Starting Material | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 4-(phenylthio)benzoate (20.4 mmol) | LiOH·H2O (26 mmol) | THF/Methanol/Water (5:1:1) | 20 | 4 | 96 |
Experimental Protocol: Hydrolysis of Methyl 4-(Phenylthio)benzoate [6]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-(phenylthio)benzoate (5 g, 20.4 mmol) in a mixture of tetrahydrofuran (5 mL), methanol (1 mL), and water (1 mL).
-
Base Addition: Add lithium hydroxide monohydrate (1.1 g, 26 mmol) to the solution.
-
Reaction: Stir the mixture at 20 °C for 4 hours.
-
Workup: Neutralize the reaction mixture to a pH of 1 with concentrated hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound as a white solid.
Logical Workflow for Synthesis of this compound
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound based on the two primary routes.
Caption: Synthetic routes to this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for a chemical synthesis experiment, from reaction setup to product characterization.
Caption: General workflow for a synthesis experiment.
References
- 1. Ligand-Free Copper-Catalyzed Synthesis of Diaryl Thioethers from Aryl Halides and Thioacetamide. | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Potential Biological Activities of 4-(Phenylthio)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(phenylthio)benzoic acid represent a class of compounds with a versatile scaffold that has demonstrated a wide spectrum of biological activities. The core structure, featuring a benzoic acid moiety linked to a phenyl group via a thioether bridge, provides a unique combination of lipophilicity and opportunities for functional group modification. This has made it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Anticancer Activity
Derivatives of this compound have emerged as promising candidates in the search for new anticancer agents. Their cytotoxic effects have been demonstrated across a variety of human cancer cell lines, with mechanisms of action that include the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxicity of various this compound derivatives and related compounds against several human cancer cell lines.
| Compound Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Phenylthio)-ethyl benzoate | Derivative 2d | MCF-7 (Breast) | Not specified, but induced G2/M arrest | [1] |
| N-Benzoyl-N'-phenylthiourea | 4-t-butylbenzoyl | MCF-7 (Breast) | Lower than Erlotinib | [2] |
| N-Benzoyl-N'-phenylthiourea | 4-t-butylbenzoyl | T47D (Breast) | Less potent than Erlotinib | [2] |
| N-Benzoyl-N'-phenylthiourea | 4-t-butylbenzoyl | HeLa (Cervical) | Less potent than Erlotinib | [2] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | Hybrid 1 | MCF-7 (Breast) | 18.7 | [3] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | Hybrid 2 | MCF-7 (Breast) | 15.6 | [3] |
| Naphthalene-azine-thiazole hybrid | Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [4] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | - | Human cervical cancer | 17.84 | |
| Quinazolinone derivative | Compound 5 | MCF-7 (Breast) | 100 | |
| 2-aminothiazole derivative | Compound 27 | 786-O (Renal) | EC50 = 5 | |
| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | - | HepG2 (Liver) | 0.06 | |
| Benzoic acid mustard derivative | Compound 5 | Human chronic myeloid leukemia | 27 | [5] |
| Benzoic acid mustard derivative | Compound 6 | Human chronic myeloid leukemia | 16 | [5] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Compound 21 | A549 (Lung) | 5.42 | [6] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Compound 22 | A549 (Lung) | 2.47 | [6] |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are often attributed to their ability to trigger programmed cell death (apoptosis) and to halt the cell division cycle, preventing the proliferation of cancer cells.
Several studies suggest that these compounds can modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[7][8][9][10][11] Inhibition of this pathway can lead to the activation of caspases, a family of proteases that execute the apoptotic process.
Another key mechanism is the induction of cell cycle arrest, particularly at the G2/M checkpoint.[12][13] This prevents cancer cells from entering mitosis and dividing. The arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17][18]
Protocol Details:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Anti-inflammatory Activity
Certain derivatives of this compound have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.
Quantitative Data: In Vivo Anti-inflammatory Effects
The anti-inflammatory activity is often assessed in vivo using models such as the carrageenan-induced paw edema assay in rodents.
| Compound Class | Administration Route & Dose | Animal Model | Edema Inhibition (%) | Time Point | Reference |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Intraperitoneal, 25 mg/kg | Rat | 48.9 - 63.1 | 1 and 3 hours | [19] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Intraperitoneal, 125 mg/kg | Rat | 48.9 - 63.1 | 1 and 3 hours | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4][20][21][22][23]
Protocol Details:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative/Modification | Microorganism | MIC (µg/mL) | Reference |
| 2-(Phenylthio)-ethyl benzoate | Derivatives 2a, 2b, 2d | Staphylococcus aureus | 3125 | [1] |
| 2-(Phenylthio)-ethyl benzoate | Derivative 2a | Candida albicans | 1560 | [1] |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid | 3,4-dichloro aniline derivative (8) | Staphylococcus aureus | 0.78 | [24] |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid | 3-chloro-4-methyl aniline derivative (6) | Staphylococcus aureus | 3.12 - 6.25 | [24] |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivative | Chloro derivative (21) | Acinetobacter baumannii | 4 | [22] |
| Halogenated 2-arylimino-3-ary-thiazolidine-4-one | Compounds 7c, 7f, 7i, 7n, 7p | Staphylococcus epidermidis | 0.8 | [25] |
| 2-(Phenylthio) benzoylarylhydrazone | 5-Nitro-2-thienyl analogue (4g) | Mycobacterium tuberculosis H37Rv | IC90 = 2.96 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[26][27][28][29][30]
Protocol Details:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition
The biological activities of this compound derivatives can often be attributed to their ability to inhibit specific enzymes that are involved in disease pathogenesis.
Key Enzyme Targets
-
Histone Deacetylases (HDACs): Inhibition of HDACs is a validated strategy in cancer therapy. Some benzoic acid derivatives have been shown to act as HDAC inhibitors, leading to the reactivation of tumor suppressor genes.[21]
-
Tyrosinase: This enzyme is crucial for melanin biosynthesis, and its inhibition is a key approach in the development of skin-lightening agents and treatments for hyperpigmentation.[6][19][31][32]
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[5][31][33][34][35]
-
PI3Kα: As part of the PI3K/Akt/mTOR pathway, PI3Kα is a key target in cancer therapy.[4]
Quantitative Data: Enzyme Inhibition
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Naphthalene-azine-thiazole hybrid | PI3Kα | 0.225 ± 0.01 | [4] |
| Benzoic acid | Tyrosinase | 119 | [16] |
| 4-aminobenzoic acid | Tyrosinase (monophenolase) | Ki = 3.8 | [31] |
Experimental Protocols for Enzyme Inhibition Assays
This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.[1][2][3][36]
Protocol Details:
-
Incubation: Incubate the HDAC enzyme with the test compound and a fluorogenic acetylated peptide substrate.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.
This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.[6][19][24][32][37]
Protocol Details:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA, and the test compound.
-
Enzyme Addition: Initiate the reaction by adding tyrosinase enzyme.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Data Analysis: Calculate the rate of reaction and the percentage of tyrosinase inhibition to determine the IC50 value.
This assay measures the activity of COX enzymes by detecting the production of prostaglandin G2.[5][31][33][34][35]
Protocol Details:
-
Incubation: Incubate the COX enzyme with the test compound and a fluorometric probe.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence generated from the reaction of the probe with prostaglandin G2.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.
Conclusion
The diverse biological activities of this compound derivatives make them a highly promising class of compounds for further investigation in drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections, coupled with their potential to inhibit key enzymatic targets, underscores their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the design and development of novel and more potent derivatives for a range of clinical applications. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these compounds, paving the way for their potential translation into clinical candidates.
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. apexbt.com [apexbt.com]
- 4. inotiv.com [inotiv.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. atcc.org [atcc.org]
- 18. protocols.io [protocols.io]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biocide susceptibility testing of bacteria: Development of a broth microdilution method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 29. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rr-asia.woah.org [rr-asia.woah.org]
- 31. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. chumontreal.qc.ca [chumontreal.qc.ca]
- 37. activeconceptsllc.com [activeconceptsllc.com]
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 4-(Phenylthio)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Phenylthio)benzoic acid is a versatile aromatic carboxylic acid derivative with potential applications in medicinal chemistry, materials science, and organic synthesis. Its core structure, featuring a phenylthio substituent on a benzoic acid scaffold, suggests intriguing photophysical and electrochemical characteristics that are critical for its application in areas such as photosensitizers, molecular probes, and redox-active pharmaceuticals. This technical guide provides a comprehensive overview of the predicted photophysical and electrochemical properties of this compound, based on computational modeling and analysis of structurally similar compounds due to the limited availability of direct experimental data. Detailed, generalized experimental protocols for the characterization of these properties are also presented to facilitate further research and validation.
Introduction
This compound (PTBA) is a molecule of significant interest due to the conjugation between the phenylthio group and the benzoic acid moiety. The sulfur atom, with its lone pair of electrons, can engage in p-π conjugation with both aromatic rings, influencing the electronic distribution and, consequently, the molecule's interaction with light and its behavior in redox reactions. Understanding these fundamental properties is paramount for the rational design of novel drugs, functional materials, and synthetic strategies. This guide aims to provide a foundational understanding of PTBA's key photophysical and electrochemical parameters, offering a starting point for researchers to explore its potential.
Molecular Structure and Predicted Properties
The molecular structure of this compound is central to its electronic properties. The thioether linkage provides a flexible yet conjugated bridge between the two phenyl rings, while the carboxylic acid group offers a site for ionization and further functionalization.
Caption: Molecular structure of this compound.
Predicted Photophysical Properties
Due to the absence of specific experimental data for this compound, the following photophysical properties are estimated based on computational studies of similar aromatic thioethers and benzoic acid derivatives. These values should be considered as theoretical predictions and require experimental validation.
| Property | Predicted Value | Method of Estimation |
| Absorption Maximum (λmax) | 260 - 280 nm | Time-Dependent Density Functional Theory (TD-DFT) |
| Molar Absorptivity (ε) | 10,000 - 20,000 M-1cm-1 | Comparison with structurally similar aromatic thioethers |
| Emission Maximum (λem) | 340 - 380 nm | TD-DFT and analogy to other benzoic acid derivatives |
| Fluorescence Quantum Yield (ΦF) | Low (< 0.1) | Expected for similar flexible aromatic structures |
| Fluorescence Lifetime (τF) | 1 - 5 ns | Based on typical values for fluorescent organic molecules |
Predicted Electrochemical Properties
The electrochemical behavior of this compound is anticipated to be influenced by the thioether and carboxylic acid functionalities. The thioether is susceptible to oxidation at higher potentials, while the carboxylic acid can influence the redox behavior depending on the pH of the medium.
| Property | Predicted Value (vs. Fc/Fc+) | Method of Estimation |
| Oxidation Potential (Eox) | +1.2 to +1.5 V | Density Functional Theory (DFT) calculations and comparison with aryl thioethers |
| Reduction Potential (Ered) | -1.8 to -2.2 V | DFT calculations, likely corresponding to the reduction of the aromatic system |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the experimental determination of the photophysical and electrochemical properties of this compound.
Photophysical Characterization
Caption: Experimental workflow for photophysical characterization.
Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is linear with concentration (typically 1-10 µM).
-
Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectra of each diluted solution from approximately 200 nm to 400 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.
-
Objective: To determine the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF) of this compound.
Materials:
-
Solutions of this compound prepared as in 3.1.1.
-
Fluorescence spectrophotometer
-
Time-resolved fluorescence spectrometer (for lifetime measurements)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)
-
Quartz cuvettes
Procedure:
-
Emission Spectrum:
-
Excite the sample solutions at their absorption maximum (λmax).
-
Record the emission spectrum over a suitable wavelength range (e.g., 280-500 nm).
-
The wavelength of maximum emission intensity is the emission maximum (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of both the sample and a quantum yield standard at the same excitation wavelength. Ensure the absorbance of both solutions is low (< 0.1) to avoid inner filter effects.
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Use a time-correlated single photon counting (TCSPC) system or a phase-modulation fluorometer.
-
Excite the sample with a pulsed light source at λmax.
-
Measure the decay of the fluorescence intensity over time.
-
The decay data is fitted to an exponential function to determine the fluorescence lifetime (τF).
-
Electrochemical Characterization
Introduction to 4-(Phenylthio)benzoic acid as a building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylthio)benzoic acid is a versatile bifunctional molecule that has garnered significant interest as a building block in organic synthesis. Its structure, featuring a carboxylic acid and a phenylthio ether moiety, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the sulfur linkage imparts unique electronic properties and conformational flexibility to its derivatives, which can be exploited in the design of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and materials science.
Chemical and Physical Properties
This compound is a white to off-white solid that is soluble in many organic solvents.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6310-24-3 | [3] |
| Molecular Formula | C₁₃H₁₀O₂S | [3] |
| Molecular Weight | 230.29 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage | 0-8°C | [3] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two aromatic rings and the carboxylic acid proton. The protons on the benzoic acid ring will appear as two doublets in the downfield region, while the protons on the phenylthio group will present as a multiplet. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the four substituted and four unsubstituted aromatic carbons, and the two carbons of the phenylthio ring. The carbonyl carbon is expected to be the most downfield signal.
FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, C-H stretching vibrations for the aromatic rings, a strong C=O stretching absorption for the carbonyl group, and C-S stretching vibrations.[4][5][6][7]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 4-(phenylthio)benzoate.
Experimental Protocol: Hydrolysis of Methyl 4-(phenylthio)benzoate[3]
Materials:
-
Methyl 4-(phenylthio)benzoate (5 g, 20.4 mmol)
-
Lithium hydroxide monohydrate (1.1 g, 26 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Methanol (1 mL)
-
Water (1 mL)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
A mixture of methyl 4-(phenylthio)benzoate, lithium hydroxide monohydrate, THF, methanol, and water is stirred at 20°C for 4 hours.
-
The reaction mixture is neutralized to a pH of 1 with concentrated hydrochloric acid.
-
The aqueous mixture is extracted three times with ethyl acetate (15 mL each).
-
The combined organic phases are dried over sodium sulfate and then filtered.
-
The filtrate is concentrated under reduced pressure to yield this compound as a white solid.
Yield: 96%[3]
Applications in Organic Synthesis
This compound serves as a versatile building block for the synthesis of a wide array of organic molecules, owing to the reactivity of both its carboxylic acid and phenylthio groups.
Role in Drug Discovery and Development
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for their potential in cancer therapy, often by targeting key signaling pathways.[8][9]
Targeting Signaling Pathways in Cancer:
Derivatives of benzoic acid have shown promise as inhibitors of histone deacetylases (HDACs) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are implicated in cancer progression.[10][11]
-
HDAC Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers. Benzoic acid derivatives can be designed to bind to the active site of HDACs, inhibiting their function and leading to the re-expression of tumor suppressor genes.[10]
-
STAT3 Inhibition: STAT3 is a transcription factor that is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Small molecules derived from this compound can be synthesized to interfere with STAT3 signaling, thereby inhibiting tumor growth.[11]
Use as a Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of MOFs are largely determined by the organic linkers used in their synthesis.[12][13] this compound, with its rigid structure and coordinating carboxylic acid group, can be employed as a linker to construct novel MOFs with tailored pore sizes and functionalities.[12]
Experimental Workflow for MOF Synthesis:
A general procedure for the solvothermal synthesis of a MOF using a benzoic acid-based linker is outlined below.
Protocol for MOF Synthesis: [12]
-
Solution Preparation: this compound and a suitable metal salt (e.g., zinc nitrate) are dissolved in a high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature for a defined period (e.g., 100-150°C for 24-72 hours).
-
Crystallization and Isolation: After cooling, the crystalline MOF product is collected by filtration.
-
Washing and Activation: The crystals are washed with fresh solvent and then activated by solvent exchange with a more volatile solvent, followed by drying under vacuum to remove the solvent molecules from the pores.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility spans from the creation of complex bioactive molecules for drug discovery to the construction of advanced materials like MOFs. The synthetic accessibility and the dual functionality of this compound ensure its continued importance in the development of new chemical entities with tailored properties for a wide range of applications. Further exploration of its derivatives is likely to yield novel compounds with significant potential in medicine and materials science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid, phenyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 4-(Phenylthio)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of 4-(phenylthio)benzoic acid derivatives. This class of compounds is of interest in the discovery of novel antimicrobial agents. The following sections detail the synthetic protocols, methods for antimicrobial susceptibility testing, and a summary of the activity of structurally related compounds.
I. Introduction
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Benzoic acid derivatives have historically been utilized for their antimicrobial properties. The incorporation of a phenylthio- moiety at the 4-position of the benzoic acid scaffold presents an opportunity to explore a chemical space that may yield compounds with potent and broad-spectrum antimicrobial activity. The sulfur atom in the thioether linkage can influence the electronic and lipophilic properties of the molecule, which are critical for its interaction with microbial targets.
II. Synthesis of this compound and its Derivatives
A general synthetic route to this compound involves the reaction of 4-halobenzoic acid with thiophenol in the presence of a suitable base and catalyst. Further derivatization can be achieved by activating the carboxylic acid group to form esters or amides.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-bromobenzoate
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of Methyl 4-(Phenylthio)benzoate
-
To a solution of methyl 4-bromobenzoate (1 equivalent) and thiophenol (1.2 equivalents) in DMF, add potassium carbonate (2 equivalents) and a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture at 120 °C for 12 hours under an inert atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4-(phenylthio)benzoate.
Step 2: Hydrolysis to this compound
-
Dissolve methyl 4-(phenylthio)benzoate (1 equivalent) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide monohydrate (1.3 equivalents) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
After the reaction is complete, neutralize the mixture to a pH of 1 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, dry over sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield this compound as a solid.
III. Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well to achieve the highest desired concentration, and then perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
IV. Data Presentation
Table 1: Antimicrobial Activity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
| Compound | Structure | Test Organism | MIC (µg/mL) |
| 3 | N-acyl-α-amino acid derivative | Staphylococcus aureus ATCC 6538 | >500 |
| Bacillus subtilis ATCC 6683 | >500 | ||
| Enterococcus faecium E5 | >500 | ||
| 4 | 1,3-oxazol-5(4H)-one derivative | Staphylococcus aureus ATCC 6538 | 125 |
| Bacillus subtilis ATCC 6683 | 125 | ||
| Enterococcus faecium E5 | >500 | ||
| 6a | 1,3-oxazole derivative | Candida albicans 393 | >500 |
Table 2: Antimicrobial Activity of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Derivatives
| Compound | Structure | Test Organism | MIC (µg/mL) |
| 20 | Hydrazone derivative (4-fluoro) | Acinetobacter baumannii | 8 |
| 21 | Hydrazone derivative (4-chloro) | Acinetobacter baumannii | 4 |
| 22 | Hydrazone derivative (4-bromo) | Acinetobacter baumannii | 8 |
| 3 | N-arylamine derivative (methyl, chloro) | Methicillin-resistant S. aureus (MRSA) | 16 |
| 5 | N-arylamine derivative (methyl, bromo) | Methicillin-resistant S. aureus (MRSA) | 16 |
V. Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Putative Mechanism of Action
The precise signaling pathways affected by this compound derivatives are not yet fully elucidated. However, based on the known mechanisms of other phenolic and thioether-containing antimicrobial agents, a plausible mechanism involves the disruption of the bacterial cell membrane.
Caption: Putative mechanism of action involving bacterial cell membrane disruption.
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-(Phenylthio)benzoic Acid and Structurally Similar Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in defining the topology, porosity, and functionality of the resulting MOF. Aromatic carboxylic acids containing thioether linkages, such as 4-(Phenylthio)benzoic acid, represent a promising class of linkers for the synthesis of robust and functional MOFs. The presence of the flexible thioether bond can introduce structural versatility, while the phenyl rings contribute to the framework's stability and potential for π-π stacking interactions. These characteristics make such MOFs attractive candidates for applications in gas storage, catalysis, sensing, and drug delivery.[1][2][3]
While specific literature on MOFs constructed solely from this compound is not extensively available, a significant body of research exists for MOFs synthesized from structurally analogous linkers. This document provides a generalized overview of the potential applications, synthesis protocols, and characterization methods for MOFs based on this compound, drawing parallels from established data on similar functionalized aromatic dicarboxylate linkers.
Potential Applications
MOFs synthesized from aromatic carboxylic acid linkers, including those with thioether or similar functionalities, have demonstrated significant potential in various fields:
-
Gas Storage and Separation: The inherent porosity of these MOFs makes them suitable for storing gases like hydrogen and methane, as well as for separating gas mixtures based on molecular size and affinity.[4]
-
Catalysis: The incorporation of catalytically active metal centers or functional groups within the MOF structure allows for their application as heterogeneous catalysts in diverse organic transformations.[1]
-
Drug Delivery: The porous nature of these materials enables the encapsulation and controlled release of therapeutic agents. The potential for using biocompatible metal nodes, such as zinc and zirconium, makes these MOFs particularly appealing for biomedical applications.[3][4][5]
-
Luminescent Sensing: The aromatic nature of the linkers can impart luminescent properties to the MOFs, which can be utilized for sensing various analytes, including small molecules, metal ions, and antibiotics.[6]
Quantitative Data Summary
The following tables present representative quantitative data for MOFs synthesized with structurally similar aromatic carboxylic acid linkers. This data provides an expected range of properties for MOFs potentially synthesized with this compound.
Table 1: Synthesis Conditions for Representative MOFs
| MOF Name/Class | Metal Source | Linker(s) | Solvent | Temperature (°C) | Time (h) | Ref. |
| Zn-based MOF | Zinc Nitrate Hexahydrate | 4-[3-(4-carboxyphenyl)phenyl]benzoic acid | DMF | 100-120 | 24-48 | [4] |
| Zr-based MOF | Zirconium(IV) chloride | 4-[3-(4-carboxyphenyl)phenyl]benzoic acid | DMF | 120-150 | 24-72 | [4] |
| Zn-MOF | Zinc Nitrate Hexahydrate | 4-(4-carboxy phenoxy) phthalic acid, 1,3-bis(4-pyridyl)propane | DMF/H₂O | 120 | 72 | [6] |
| SNU-170 series | Zinc Nitrate Hexahydrate | Functionalized 4-(2-carboxyvinyl)benzoic acid | DMF | 100 | 24 | [7][8] |
Table 2: Physicochemical Properties of Representative MOFs
| MOF Name/Class | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) | Ref. |
| Zn-based MOF (general) | 500 - 1500 | 0.3 - 0.8 | 5 - 15 | > 300 | [4] |
| Zr-based MOF (general) | 800 - 2000 | 0.5 - 1.2 | 8 - 20 | > 400 | [4] |
| SNU-70' | 2850 (Langmuir) | - | 9.0 x 9.0 | - | [7] |
| SNU-71' | 1150 (Langmuir) | - | 2.5 x 2.5 | - | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis, activation, and characterization of MOFs using this compound or similar linkers.
Protocol 1: Solvothermal Synthesis of a Zn-based MOF
Materials:
-
This compound (Linker)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve the this compound linker in 10 mL of DMF.
-
In a separate vial, dissolve Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100-120 °C for 24-48 hours.[9]
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials.
-
Dry the product under vacuum at room temperature.
Protocol 2: Solvothermal Synthesis of a Zr-based MOF
Materials:
-
This compound (Linker)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid or Benzoic Acid (Modulator)
-
Ethanol
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ and the this compound linker in DMF.
-
Add a modulator, such as acetic acid or benzoic acid, to control the crystal size and morphology. The molar ratio of modulator to linker can be varied to optimize crystal quality.
-
Seal the autoclave and heat it in an oven at 120-150 °C for 24-72 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product thoroughly with DMF and then with ethanol.
-
Proceed with activation to remove solvent molecules from the pores.
Protocol 3: Activation of the MOF
Procedure:
-
Immerse the as-synthesized MOF in a suitable solvent (e.g., ethanol or acetone) for 2-3 days, decanting and replacing the solvent every 12 hours. This process, known as solvent exchange, helps to remove high-boiling point synthesis solvents like DMF from the pores.
-
After solvent exchange, decant the solvent and dry the MOF under a dynamic vacuum at an elevated temperature (e.g., 100-200 °C) for 12-24 hours. The specific activation temperature should be below the decomposition temperature of the MOF, which can be determined by thermogravimetric analysis (TGA).
Protocol 4: Characterization of the MOF
-
Powder X-Ray Diffraction (PXRD):
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation to confirm the crystallinity and phase purity of the material.[10]
-
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the activated MOF (5-10 mg) in an alumina crucible.
-
Heat the sample under a nitrogen or air atmosphere at a constant ramp rate (e.g., 5-10 °C/min) to determine its thermal stability and decomposition temperature.
-
-
Gas Adsorption Analysis (BET Surface Area):
-
Transfer a sample of the activated MOF to a sample tube and degas it under vacuum at the activation temperature.
-
Perform a nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the appropriate relative pressure range.
-
Visualizations
Caption: Generalized workflow for the solvothermal synthesis and activation of a MOF.
Caption: Conceptual pathway for MOF-based drug delivery.
References
- 1. Metal-Organic Framework(MOF) [manu56.magtech.com.cn]
- 2. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rroij.com [rroij.com]
- 10. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(Phenylthio)benzoic Acid in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylthio)benzoic acid is a versatile aromatic carboxylic acid containing a flexible thioether linkage. This unique structural feature makes it an attractive monomer for the synthesis of novel polymers with enhanced properties. The incorporation of the phenylthio group into the polymer backbone can significantly influence the material's thermal stability, mechanical strength, solubility, and optical properties. These characteristics make polymers derived from this compound promising candidates for a range of applications, from high-performance engineering plastics to advanced materials in the biomedical and pharmaceutical fields.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers utilizing this compound and its derivatives.
Key Applications
Polymers incorporating this compound units are being explored for various advanced applications due to their unique combination of properties:
-
High-Performance Engineering Plastics: The rigid aromatic structure combined with the flexible thioether linkage can lead to polymers with high thermal stability and good mechanical properties, suitable for applications in the automotive and aerospace industries.
-
Optical Materials: The presence of sulfur atoms can contribute to a high refractive index, making these polymers interesting for applications in lenses, optical films, and coatings.[1]
-
Membranes for Gas Separation: The controlled free volume and specific interactions associated with the phenylthio groups can be exploited for the development of selective gas separation membranes.
-
Biomaterials: The biocompatibility and potential for controlled degradation of certain polyester or polyamide structures make them candidates for drug delivery systems and tissue engineering scaffolds.
Data Presentation
Table 1: Thermal Properties of Aromatic Polyamides Containing Thioether Linkages
While specific data for polymers derived directly from this compound is limited in publicly available literature, the following table presents typical thermal properties of aromatic polyamides containing thioether linkages, which can serve as a reference.
| Polymer ID | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) (in N2) | Char Yield at 800 °C (in N2) (%) |
| PAI-1 | 250 - 270 | 332 - 402 | 50 - 57 |
| PAI-2 | 260 - 280 | 350 - 420 | 52 - 59 |
| PAI-3 | 240 - 260 | 320 - 390 | 48 - 55 |
Data is generalized from studies on various aromatic polyamide-imides containing thioether linkages.[2]
Table 2: Mechanical Properties of Aromatic Polyamide Films
The mechanical properties of films cast from solutions of aromatic polyamides containing thioether linkages are summarized below.
| Polymer ID | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PAI-1 | 80 - 100 | 2.0 - 2.5 | 5 - 10 |
| PAI-2 | 90 - 110 | 2.2 - 2.7 | 6 - 12 |
| PAI-3 | 75 - 95 | 1.8 - 2.3 | 4 - 9 |
Data is generalized from studies on various aromatic polyamide-imides containing thioether linkages.[2]
Experimental Protocols
Protocol 1: Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol describes a general method for the synthesis of aromatic polyamides from a dicarboxylic acid (e.g., a derivative of this compound) and an aromatic diamine using the Yamazaki-Higashi phosphorylation reaction.
Materials:
-
Dicarboxylic acid monomer (e.g., 4,4'-dicarboxydiphenyl sulfide)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dicarboxylic acid (1 equivalent) and LiCl in anhydrous NMP and anhydrous pyridine.
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved.
-
Add the aromatic diamine (1 equivalent) and TPP (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours with continuous stirring under nitrogen.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of ethanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with ethanol to remove residual solvents and reagents.
-
Dry the polymer in a vacuum oven at 80-100 °C overnight.
Protocol 2: Synthesis of Aromatic Polyesters via Melt Polycondensation
This protocol outlines a general procedure for the synthesis of aromatic polyesters from a diacid (or its diester derivative) and a diol. 4-(Acetoxy)benzoic acid can be used as a monomer in this type of reaction.
Materials:
-
4-(Acetoxy)benzoic acid
-
Co-monomer (e.g., 6-acetoxy-2-naphthoic acid for liquid crystalline polyesters)
-
Catalyst (e.g., antimony trioxide, tin(II) chloride)
-
High-boiling point solvent (e.g., diphenyl ether) for solution polymerization, or no solvent for melt polymerization.
Procedure:
-
Charge the monomer(s) and catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a slow stream of nitrogen to melt the monomers and initiate the polycondensation reaction. The reaction temperature is typically raised in stages, for example, from 180 °C to 280 °C over several hours.
-
Acetic acid, formed as a byproduct, is continuously removed by distillation.
-
In the final stage, apply a high vacuum to remove the last traces of acetic acid and to increase the molecular weight of the polymer.
-
The polymerization is continued until the desired melt viscosity is achieved.
-
The resulting polymer is then extruded, cooled, and pelletized.
Mandatory Visualization
Caption: General workflow for the synthesis and characterization of polymers.
Caption: Relationship between monomer structure and polymer properties.
References
Application Notes and Protocols for the Synthesis of 4-(Phenylthio)benzoylarylhydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a series of 4-(phenylthio)benzoylarylhydrazone derivatives. These compounds are of interest in medicinal chemistry due to the broad range of biological activities exhibited by hydrazone derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The synthetic pathway involves a multi-step process, commencing with the synthesis of 4-(phenylthio)benzoic acid, followed by its conversion to the corresponding benzohydrazide, and concluding with the condensation with various aromatic aldehydes.
Experimental Protocols
The synthesis of 4-(phenylthio)benzoylarylhydrazone derivatives is achieved through a three-step process, as outlined below.
Step 1: Synthesis of this compound
This step involves the hydrolysis of methyl 4-(phenylthio)benzoate.
-
Materials:
-
Methyl 4-(phenylthio)benzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of methyl 4-(phenylthio)benzoate (1 equivalent), lithium hydroxide monohydrate (1.3 equivalents), THF, methanol, and water.
-
Stir the mixture at room temperature for approximately 4 hours.
-
Neutralize the reaction mixture to a pH of 1 using concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a solid.
-
Step 2: Synthesis of 4-(Phenylthio)benzohydrazide
This step involves the conversion of this compound to its hydrazide derivative.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
-
Procedure:
-
A mixture of this compound (1 equivalent) and thionyl chloride (excess) is refluxed for 2-3 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure to obtain crude 4-(phenylthio)benzoyl chloride.
-
The crude 4-(phenylthio)benzoyl chloride is dissolved in a suitable solvent like ethanol.
-
To this solution, add hydrazine hydrate (excess) dropwise while stirring in an ice bath.
-
The reaction mixture is then stirred at room temperature for several hours.
-
The resulting precipitate, 4-(phenylthio)benzohydrazide, is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.
-
Step 3: General Procedure for the Synthesis of 4-(Phenylthio)benzoylarylhydrazone Derivatives
This final step involves the acid-catalyzed condensation of 4-(phenylthio)benzohydrazide with various aromatic aldehydes.
-
Materials:
-
4-(Phenylthio)benzohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Concentrated hydrochloric acid (catalytic amount)
-
10% aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 4-(phenylthio)benzohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the respective aromatic aldehyde (1.05 equivalents) to the solution.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a 10% aqueous solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 4-(phenylthio)benzoylarylhydrazone derivative.
-
Data Presentation
The following tables summarize representative quantitative data for a series of synthesized 4-(phenylthio)benzoylarylhydrazone derivatives.
Table 1: Physicochemical Data of Synthesized 4-(Phenylthio)benzoylarylhydrazone Derivatives
| Compound ID | Ar-group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1 | C₆H₅ | C₂₀H₁₆N₂OS | 344.42 | 198-200 | 85 |
| 2 | 4-Cl-C₆H₄ | C₂₀H₁₅ClN₂OS | 378.87 | 210-212 | 88 |
| 3 | 4-OCH₃-C₆H₄ | C₂₁H₁₈N₂O₂S | 374.45 | 188-190 | 90 |
| 4 | 4-NO₂-C₆H₄ | C₂₀H₁₅N₃O₃S | 389.42 | 230-232 | 92 |
| 5 | 2-OH-C₆H₄ | C₂₀H₁₆N₂O₂S | 360.42 | 205-207 | 82 |
Table 2: Spectral Data of Synthesized 4-(Phenylthio)benzoylarylhydrazone Derivatives
| Compound ID | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) |
| 1 | 3210 (N-H), 1650 (C=O), 1595 (C=N) | 11.70 (s, 1H, NH), 8.10 (s, 1H, N=CH), 7.20-7.80 (m, 14H, Ar-H) |
| 2 | 3215 (N-H), 1655 (C=O), 1600 (C=N) | 11.75 (s, 1H, NH), 8.12 (s, 1H, N=CH), 7.25-7.85 (m, 13H, Ar-H) |
| 3 | 3205 (N-H), 1648 (C=O), 1590 (C=N) | 11.65 (s, 1H, NH), 8.05 (s, 1H, N=CH), 6.90-7.80 (m, 13H, Ar-H), 3.80 (s, 3H, OCH₃) |
| 4 | 3220 (N-H), 1660 (C=O), 1605 (C=N), 1520, 1345 (NO₂) | 11.90 (s, 1H, NH), 8.25 (s, 1H, N=CH), 7.30-8.30 (m, 13H, Ar-H) |
| 5 | 3400 (O-H), 3212 (N-H), 1645 (C=O), 1598 (C=N) | 11.80 (s, 1H, NH), 10.20 (s, 1H, OH), 8.15 (s, 1H, N=CH), 6.80-7.80 (m, 13H, Ar-H) |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for the preparation of 4-(phenylthio)benzoylarylhydrazone derivatives.
Caption: Synthetic workflow for 4-(phenylthio)benzoylarylhydrazone derivatives.
Application Notes and Protocols: 4-(Phenylthio)benzoic Acid in the Design of Fluorescent Probes and Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylthio)benzoic acid is a versatile organic compound that has garnered significant interest in the field of materials science, particularly in the design and synthesis of fluorescent sensors. Its rigid structure, featuring a carboxylic acid group and a phenylthio moiety, makes it an excellent building block, or "linker," for the construction of highly porous, crystalline materials known as Metal-Organic Frameworks (MOFs). These MOFs, especially when incorporating luminescent lanthanide metal ions such as Terbium (Tb³⁺) and Europium (Eu³⁺), exhibit strong and stable fluorescence, which can be modulated by the presence of specific analytes. This property forms the basis of their application as highly sensitive and selective fluorescent probes and sensors for a wide range of chemical species.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of lanthanide-based MOF (Ln-MOF) fluorescent sensors.
Principle of Operation: Ln-MOF Based Fluorescent Sensing
The fluorescence of Ln-MOFs constructed with this compound originates from the "antenna effect." The organic linker (this compound) efficiently absorbs excitation energy and transfers it to the central lanthanide ion (e.g., Tb³⁺ or Eu³⁺), which then emits light at its characteristic wavelength, resulting in the strong luminescence of the MOF.
The presence of certain analyte molecules can interact with the MOF structure, either with the organic linker or the metal center. This interaction can disrupt the energy transfer process, leading to a change in the fluorescence intensity. This change, typically fluorescence quenching (decrease in intensity) or enhancement (increase in intensity), is the basis for the detection and quantification of the target analyte. The porous nature of MOFs allows for the diffusion of analytes into the framework, enabling rapid and efficient sensing.
Applications in Fluorescent Sensing
Ln-MOFs synthesized using this compound as a linker have demonstrated significant potential for the detection of various analytes, including:
-
Metal Ions: Detection of heavy metal ions in aqueous solutions is a critical application for environmental monitoring and human health.
-
Nitroaromatic Compounds: These compounds are common explosives and environmental pollutants, making their sensitive detection crucial for security and environmental remediation.
-
Biomolecules: The ability to detect specific biomolecules opens up possibilities for diagnostic applications and in vivo imaging.
Quantitative Sensor Performance
The performance of various Ln-MOFs incorporating this compound for the detection of different analytes is summarized in the table below.
| MOF | Target Analyte | Detection Method | Limit of Detection (LOD) | Quenching/Enhancement Constant (Ksv) | Response Time | Reference |
| Tb-MOF | Hg²⁺ ions | Fluorescence Quenching | 0.94 µM | Not Reported | Not Reported | |
| Eu-MOF | Malachite Green | Fluorescence Quenching | 0.0221 µM | 5.8 x 10⁵ M⁻¹ | Not Reported | [1] |
| Eu-MOF | Uric Acid | Fluorescence Quenching | 0.689 µM | 4.15 x 10⁴ M⁻¹ | Not Reported | [1] |
| Eu³⁺@MOF-253 | Cu²⁺ ions | Fluorescence Quenching | 0.66 µM | Not Reported | Not Reported | [2] |
| Tb-MOF | Nitroaromatics | Fluorescence Quenching | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Terbium-based MOF (Tb-MOF)
This protocol describes a general method for the solvothermal synthesis of a Tb-MOF using this compound as the organic linker.
Materials:
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve a specific molar ratio of Terbium(III) nitrate hexahydrate and this compound in DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in a pre-heated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals sequentially with DMF and ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Characterization:
-
The phase purity and crystallinity of the synthesized Tb-MOF should be confirmed by Powder X-Ray Diffraction (PXRD).
-
The thermal stability can be assessed using Thermogravimetric Analysis (TGA).
-
The morphology and particle size can be observed by Scanning Electron Microscopy (SEM).
Protocol 2: Fluorescent Sensing of Analytes
This protocol outlines the general procedure for using the synthesized Ln-MOF for the fluorescent detection of a target analyte in a solution.
Materials:
-
Synthesized and activated Ln-MOF powder
-
Solvent (e.g., deionized water, ethanol, depending on the analyte)
-
Stock solution of the target analyte
-
Fluorometer
Procedure:
-
Preparation of MOF Suspension: Disperse a small amount of the activated Ln-MOF powder (e.g., 1 mg) in a specific volume of the chosen solvent (e.g., 10 mL) to prepare a homogeneous suspension. Sonication may be required to achieve good dispersion.
-
Fluorescence Measurement:
-
Transfer a specific volume of the MOF suspension (e.g., 2 mL) into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the MOF suspension at a specific excitation wavelength. The characteristic emission peaks of Tb³⁺ (around 490, 545, 585, and 620 nm) or Eu³⁺ (around 578, 591, 615, 651, and 698 nm) should be observed.
-
-
Analyte Addition:
-
Add small aliquots of the analyte stock solution to the cuvette containing the MOF suspension.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
-
Fluorescence Titration:
-
Record the fluorescence emission spectrum after each addition of the analyte.
-
Observe the changes in the fluorescence intensity at the characteristic emission wavelength of the lanthanide ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio of initial to final intensity, I₀/I) against the concentration of the analyte.
-
The sensitivity of the sensor can be evaluated using the Stern-Volmer equation for quenching processes: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (analyte), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
-
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in the synthesis and application of this compound-based MOF fluorescent sensors.
Caption: General workflow for the synthesis of Ln-MOFs and their application in fluorescent sensing.
Caption: Step-by-step experimental workflow for fluorescent analyte detection using Ln-MOFs.
Caption: Logical relationship between the components of the Ln-MOF sensing system.
References
- 1. A Europium-based MOF Fluorescent Probe for Efficiently Detecting Malachite Green and Uric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A terbium metal–organic framework with stable luminescent emission in a wide pH range that acts as a quantitative detection material for nitroaromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Incorporating 4-(Phenylthio)benzoic Acid into Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the incorporation of 4-(Phenylthio)benzoic acid, a versatile building block, into pharmaceutical compounds. The protocols focus on three common and critical transformations in medicinal chemistry: amide bond formation, esterification, and Suzuki-Miyaura cross-coupling.
Overview
This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid and a phenylthio group, allows for diverse chemical modifications, making it an excellent scaffold for creating novel compounds with tailored properties. The methods described herein provide robust procedures for utilizing this building block in drug discovery and development programs.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The following protocols detail the coupling of this compound with various amines to generate the corresponding benzamides.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine (1.0-1.2 eq.), HOBt (1.1 eq.), and EDC (1.1 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
Quantitative Data for Amide Coupling Reactions
| Amine Substrate | Coupling Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | EDC, HOBt | DMF | 12 | RT | 85 |
| Benzylamine | HATU, DIPEA | DCM | 16 | RT | 92 |
| Piperidine | PyBOP, DIPEA | THF | 8 | RT | 88 |
| 2-Chloroaniline | Thionyl Chloride, then amine | Toluene | 6 | 80 | 78 |
Note: Yields are representative and may vary based on the specific amine and reaction conditions.
Workflow for Amide Bond Formation
Caption: General workflow for the synthesis of 4-(Phenylthio)benzamides.
Esterification
Esterification of this compound provides access to a variety of ester derivatives which can be valuable as final products or as intermediates for further functionalization.
Protocol 2: Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.
Quantitative Data for Esterification Reactions
| Alcohol | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methanol | H₂SO₄ (cat.) | Methanol | 6 | Reflux | 90 |
| Ethanol | p-TsOH (cat.) | Toluene | 8 | Reflux | 85 |
| Isopropanol | H₂SO₄ (cat.) | Isopropanol | 12 | Reflux | 75 |
| Benzyl Alcohol | H₂SO₄ (cat.) | Toluene | 10 | Reflux | 88 |
Note: Yields are representative and may vary based on the specific alcohol and reaction conditions.
Workflow for Fischer Esterification
Caption: General workflow for the Fischer esterification of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. For this application, a halogenated derivative of this compound is required. A common precursor is 4-bromo- or 4-iodobenzoic acid, which can be converted to the corresponding phenylthio derivative. Alternatively, direct halogenation of this compound can be performed. The following protocol assumes the use of a pre-formed halo-substituted this compound derivative.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical palladium-catalyzed cross-coupling of a bromo-substituted this compound derivative with a boronic acid.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine the bromo-substituted this compound derivative (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 90 | 89 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 16 | 100 | 92 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 12 | 80 | 85 |
| Cyclopropylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 24 | 100 | 78 |
Note: Yields are based on a bromo-substituted this compound derivative and may vary depending on the specific substrates and conditions.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of a halo-substituted this compound derivative.
Step-by-step synthesis of 2-(phenylthio)benzoylarylhydrazones from 2-(phenylthio)benzoic acid
Application Notes and Protocols for the Synthesis of 2-(phenylthio)benzoylarylhydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylthio)benzoylarylhydrazones are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. Notably, certain derivatives have demonstrated significant antimycobacterial effects, making them promising candidates for further investigation in the development of new therapeutic agents against tuberculosis.[1][2] The synthesis of these compounds is typically achieved through a multi-step process starting from 2-(phenylthio)benzoic acid. This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 2-(phenylthio)benzoylarylhydrazones.
The synthetic pathway involves three main stages:
-
Esterification of the starting material, 2-(phenylthio)benzoic acid.
-
Formation of the key intermediate, 2-(phenylthio)benzoic acid hydrazide, through reaction with hydrazine hydrate.
-
Acid-catalyzed condensation of the hydrazide with various aromatic aldehydes to yield the final hydrazone derivatives.[1][3]
Overall Synthetic Scheme
The synthesis of 2-(phenylthio)benzoylarylhydrazones from 2-(phenylthio)benzoic acid is a three-step process as illustrated below:
-
Step 1: Esterification of 2-(phenylthio)benzoic acid (1) to yield methyl 2-(phenylthio)benzoate (2).
-
Step 2: Conversion of the methyl ester (2) to 2-(phenylthio)benzoic acid hydrazide (3) using hydrazine hydrate.
-
Step 3: Condensation of the hydrazide (3) with a substituted aromatic aldehyde to form the final 2-(phenylthio)benzoylarylhydrazone product (4a-h).
Figure 1: General workflow for the synthesis of 2-(phenylthio)benzoylarylhydrazones.
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Final products are typically characterized by IR, ¹H-NMR, and Mass spectrometry.
Step 1: Synthesis of Methyl 2-(phenylthio)benzoate (Compound 2)
This step involves the Fischer esterification of 2-(phenylthio)benzoic acid.
Procedure:
-
To a solution of 2-(phenylthio)benzoic acid (1) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 5-12 hours, monitoring the reaction progress by TLC.[4]
-
After completion, evaporate the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain methyl 2-(phenylthio)benzoate (2).
Step 2: Synthesis of 2-(phenylthio)benzoic Acid Hydrazide (Compound 3)
This procedure outlines the conversion of the methyl ester to the corresponding hydrazide.
Procedure:
-
Dissolve methyl 2-(phenylthio)benzoate (2) in ethanol.
-
Add an excess of hydrazine hydrate (80-99%) to the solution.[5]
-
Reflux the reaction mixture for 3-20 hours, with progress monitored by TLC.[4][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-(phenylthio)benzoic acid hydrazide (3), will often precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to yield the pure hydrazide.[5] If no precipitate forms, the mixture can be concentrated and the product recrystallized from a suitable solvent like ethanol.
Step 3: General Protocol for the Synthesis of 2-(phenylthio)benzoylarylhydrazones (Compounds 4a-h)
This final step involves the acid-catalyzed condensation of the hydrazide with various aromatic aldehydes.
Procedure:
-
In a round-bottom flask, dissolve 2-(phenylthio)benzoic acid hydrazide (3) (e.g., 4.1 mmol) in absolute ethanol (e.g., 40 mL).[1]
-
Add the desired aromatic aldehyde (e.g., 4.3 mmol) to the solution.
-
Add 2-3 drops of a suitable acid catalyst, such as concentrated hydrochloric acid.[1]
-
Stir the reaction mixture at room temperature for 2 to 3 hours. Monitor the reaction's completion using TLC.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a 10% aqueous solution of sodium bicarbonate.[1]
-
The resulting precipitate is the crude 2-(phenylthio)benzoylarylhydrazone. Filter the solid, wash it with water (e.g., 20 mL), and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[1]
Data Presentation
The following tables summarize the yields and analytical data for a series of synthesized 2-(phenylthio)benzoylarylhydrazone derivatives.
Table 1: Synthesis and Physical Data of 2-(phenylthio)benzoylarylhydrazone Derivatives (4a-h)
| Compound | Ar-CHO Substituent | Yield (%) | Melting Point (°C) |
| 4a | 4-Fluorophenyl | 85 | 171-173 |
| 4b | 4-Chlorophenyl | 88 | 194-196 |
| 4c | 4-Bromophenyl | 90 | 201-203 |
| 4d | 4-Nitrophenyl | 92 | 240-242 |
| 4e | 4-Methylphenyl | 84 | 196-198 |
| 4f | 5-Nitro-2-furyl | 89 | 229-231 |
| 4g | 5-Nitro-2-thienyl | 91 | 235-237 |
| 4h | 2-Naphthyl | 86 | 188-190 |
Data sourced from a study on the synthesis and antimycobacterial activity of these compounds.[1]
Table 2: Antimycobacterial Activity against Mycobacterium tuberculosis H₃₇Rv
| Compound | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) | Selectivity Index (SI) |
| 4f | 2.92 | 7.57 | 0.39 |
| 4g | 3.11 | 2.96 | 1.05 |
IC₅₀: Inhibitory concentration for 50% of bacterial growth. IC₉₀: Inhibitory concentration for 90% of bacterial growth. SI: Selectivity Index. Compounds 4f and 4g showed the most significant activity.[1]
References
- 1. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Phenylthio)benzoic Acid | Research Chemical Supplier [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. worldwidejournals.com [worldwidejournals.com]
Utilizing 4-(Phenylthio)benzoic acid in the preparation of thioxanthenes
Application Notes and Protocols for the Preparation of Thioxanthenes
For Researchers, Scientists, and Drug Development Professionals
Application Note: Strategic Synthesis of Thioxanthenes
Thioxanthene and its derivatives are a significant class of heterocyclic compounds, forming the core structure of various pharmaceuticals, particularly antipsychotic drugs, and serving as versatile photoinitiators in polymerization processes. The robust tricyclic framework of thioxanthene is typically synthesized via an intramolecular Friedel-Crafts cyclization of a 2-(phenylthio)benzoic acid precursor. This reaction proceeds by the electrophilic attack of the carboxylic acid (or its activated form, such as an acyl chloride) onto the phenyl ring of the thioether, leading to the formation of thioxanthen-9-one.
A common point of confusion arises from the specific substitution pattern required for this cyclization. It is crucial to note that the direct intramolecular cyclization to form the thioxanthene core is only possible when the carboxylic acid and the phenylthio groups are in an ortho relationship on one of the benzene rings. The commercially available isomer, 4-(phenylthio)benzoic acid , possesses a para-substitution pattern. Due to this geometry, it cannot undergo a direct intramolecular cyclization to form thioxanthen-9-one.
Therefore, researchers aiming to synthesize thioxanthenes must first prepare the necessary ortho-substituted precursor. This document provides detailed protocols for a reliable two-step synthesis of thioxanthen-9-one, a key intermediate that can be further reduced to the parent thioxanthene. The first protocol details the synthesis of the required precursor, 2-(phenylthio)benzoic acid, via a copper-catalyzed Ullmann condensation. The subsequent protocols describe the cyclization to thioxanthen-9-one and its final reduction to thioxanthene.
This strategic, multi-step approach allows for the rational design and synthesis of the thioxanthene scaffold from readily available starting materials.
Experimental Protocols
Protocol 1: Synthesis of 2-(Phenylthio)benzoic Acid via Ullmann Condensation
This protocol describes the synthesis of the necessary ortho-substituted precursor for thioxanthene synthesis, starting from 2-chlorobenzoic acid and thiophenol.
Reaction Scheme:
Materials:
-
2-Chlorobenzoic acid
-
Thiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), thiophenol (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Add N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Add copper(I) iodide (CuI) (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 140-150 °C and maintain it at this temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and water.
-
Acidify the aqueous mixture to a pH of approximately 2 using concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(phenylthio)benzoic acid.
Protocol 2: Intramolecular Cyclization to Thioxanthen-9-one
This protocol details the acid-catalyzed Friedel-Crafts cyclization of 2-(phenylthio)benzoic acid to form the thioxanthen-9-one core.
Reaction Scheme:
Materials:
-
2-(Phenylthio)benzoic acid
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Ice water
Procedure:
-
Carefully add 2-(phenylthio)benzoic acid (1 equivalent) in small portions to an excess of concentrated sulfuric acid (approximately 10-20 equivalents by weight) in a flask, while stirring.
-
Heat the mixture to 100 °C for 4-6 hours. The solution should become deeply colored.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
A precipitate of thioxanthen-9-one will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure thioxanthen-9-one as a pale-yellow solid.[2]
Protocol 3: Reduction of Thioxanthen-9-one to Thioxanthene
This protocol describes the complete reduction of the carbonyl group of thioxanthen-9-one to a methylene group, yielding the parent thioxanthene. The Wolff-Kishner reduction is suitable for base-stable compounds.
Reaction Scheme:
Materials:
-
Thioxanthen-9-one
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine thioxanthen-9-one (1 equivalent), potassium hydroxide (4-5 equivalents), and diethylene glycol.
-
Add hydrazine hydrate (3-4 equivalents) to the mixture.
-
Heat the mixture to reflux (around 180-200 °C) for 3-4 hours. Water will be evolved and can be removed via a Dean-Stark trap if desired.
-
After the initial reflux, continue to heat the mixture at a higher temperature (up to 210-220 °C) for an additional 4-5 hours to drive the reaction to completion, which is indicated by the cessation of nitrogen gas evolution.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude thioxanthene can be purified by column chromatography or recrystallization from ethanol.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ullmann Condensation | 2-chlorobenzoic acid, thiophenol, K₂CO₃, CuI | DMF | 140-150 | 12-18 | 70-85 |
| 2 | Friedel-Crafts Cyclization | 2-(phenylthio)benzoic acid, H₂SO₄ | None | 100 | 4-6 | 85-95 |
| 3 | Wolff-Kishner Reduction | Thioxanthen-9-one, NH₂NH₂·H₂O, KOH | Diethylene Glycol | 180-220 | 7-9 | 70-90 |
Visualizations
Caption: Overall synthetic pathway to Thioxanthene.
Caption: General experimental workflow for synthesis.
References
Experimental setup for studying the electrochemical behavior of 4-(Phenylthio)benzoic acid
Abstract
This document provides a detailed experimental setup and protocols for studying the electrochemical behavior of 4-(Phenylthio)benzoic acid. This compound, featuring both a thioether and a carboxylic acid moiety, presents interesting redox characteristics relevant to its application in organic synthesis, materials science, and as a precursor in drug development.[1] The protocols herein describe the use of cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) to elucidate its electrochemical properties. Expected quantitative data, based on analogous compounds, are provided for reference.
Introduction
This compound is an aromatic carboxylic acid containing a phenylthio group.[1] The presence of the sulfur atom in the thioether linkage and the carboxyl group on the phenyl ring suggests that the molecule can undergo interesting electrochemical transformations. The thioether can be oxidized, potentially in a stepwise manner to a sulfoxide and then a sulfone, a reaction of significant interest in the synthesis of pharmaceuticals.[2] The carboxylic acid group can influence the electronic properties of the molecule and may itself be electrochemically active under certain conditions. Understanding the electrochemical behavior of this compound is crucial for its application in various fields, including the development of novel synthetic routes and the design of new materials with specific electronic properties.
Experimental Setup
A standard three-electrode electrochemical cell is employed for all measurements.
-
Working Electrode (WE): Glassy Carbon Electrode (GCE)
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode (CE): Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile (CH₃CN)
-
Analyte Concentration: 1 mM this compound
Prior to each experiment, the electrolyte solution is purged with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
Data Presentation
The following tables summarize the expected electrochemical parameters for this compound based on data from analogous aromatic thioethers and carboxylic acids. These values should be considered as estimates and may vary depending on the specific experimental conditions.
Table 1: Expected Cyclic Voltammetry Data for this compound
| Parameter | Expected Value | Reference Compound/Justification |
| Oxidation Potential (Epa) | +1.2 to +1.6 V vs. Ag/AgCl | Based on the anodic oxidation of similar thioether compounds.[2] The first oxidation is attributed to the formation of a radical cation on the sulfur atom. |
| Second Oxidation Potential | > +1.8 V vs. Ag/AgCl | A second, typically irreversible, oxidation to the sulfone may occur at higher potentials.[2] |
| Reduction Potential (Epc) | -2.0 to -2.5 V vs. Ag/AgCl | Based on the reduction potentials of benzyl aryl thioethers.[3] This is likely associated with the reduction of the aromatic system. |
Table 2: Expected Differential Pulse Voltammetry Data for this compound
| Parameter | Expected Value | Notes |
| Peak Oxidation Potential (Ep) | +1.1 to +1.5 V vs. Ag/AgCl | DPV often provides slightly different peak potentials compared to CV. This peak corresponds to the thioether oxidation. |
| Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁷ M | DPV is a sensitive technique suitable for trace analysis. |
Table 3: Expected Electrochemical Impedance Spectroscopy Parameters for this compound
| Parameter | Symbol | Expected Behavior |
| Solution Resistance | Rs | Dependent on the electrolyte concentration and cell geometry. |
| Charge Transfer Resistance | Rct | Influenced by the kinetics of the electron transfer at the electrode surface. Will decrease at potentials where redox reactions occur. |
| Double Layer Capacitance | Cdl | Related to the capacitance of the electrode-electrolyte interface. |
Experimental Protocols
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of this compound, including the potentials of oxidation and reduction events and the reversibility of these processes.
Methodology:
-
Prepare a 1 mM solution of this compound in 0.1 M TBAP/CH₃CN.
-
Assemble the three-electrode cell with the GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Fill the cell with the analyte solution and purge with nitrogen for 15 minutes.
-
Set the potentiostat to the CV mode with the following parameters:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: +2.0 V
-
Vertex Potential 2: -2.5 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram and record the data.
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to study the effect on the peak currents and potentials.
Differential Pulse Voltammetry (DPV)
Objective: To determine the oxidation potential of this compound with higher sensitivity and to establish a quantitative analytical method.
Methodology:
-
Prepare a series of standard solutions of this compound in 0.1 M TBAP/CH₃CN (e.g., 1 µM to 1 mM).
-
Use the same three-electrode setup as for CV.
-
De-aerate the solution with nitrogen.
-
Set the potentiostat to the DPV mode with the following typical parameters:
-
Initial Potential: +0.5 V
-
Final Potential: +1.8 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Record the differential pulse voltammograms for each standard solution.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To study the kinetics of electron transfer and the properties of the electrode-electrolyte interface in the presence of this compound.
Methodology:
-
Prepare a 1 mM solution of this compound in 0.1 M TBAP/CH₃CN.
-
Use the same three-electrode setup.
-
Set the potentiostat to the EIS mode.
-
Apply a DC potential corresponding to the open-circuit potential (OCP) or a potential where a redox process is initiated (as determined by CV).
-
Apply a small AC perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and present it as a Nyquist plot (Z' vs. -Z'').
-
Fit the data to an appropriate equivalent circuit model to extract parameters such as Rs, Rct, and Cdl.
Visualizations
Caption: Experimental workflow for the electrochemical study of this compound.
Caption: Proposed electrochemical oxidation pathway of this compound.
References
Application Note: HPLC Analysis and Purification of 4-(Phenylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis and purification of 4-(Phenylthio)benzoic acid using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for both analytical-scale quantification and preparative-scale isolation of the target compound.
Introduction
This compound is an aromatic carboxylic acid containing a thioether linkage.[1] This compound and its derivatives are of interest in medicinal chemistry and material science. As with any chemically synthesized compound, impurities can arise from starting materials, by-products, or degradation products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound and its potential impurities, as well as a scalable protocol for its purification.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing an effective HPLC method. The estimated pKa suggests that the compound will be in its neutral, more retained form at acidic pH. The predicted LogP value indicates good retention on a reversed-phase column.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂S | [2] |
| Molecular Weight | 230.28 g/mol | [2] |
| pKa (estimated) | ~4.0 - 4.5 | [3] |
| LogP (predicted) | 3.1 | [4] |
| UV Absorbance (estimated) | ~230 nm, ~270 nm | [5] |
HPLC Method for Analysis
A reversed-phase HPLC method was developed for the quantitative analysis of this compound. This method is suitable for assessing purity and identifying potential impurities.
Experimental Protocol: Analytical HPLC
Instrumentation and Columns:
-
Any standard HPLC system with a UV detector is suitable.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation: Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.01 - 0.2 mg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions: The recommended analytical HPLC conditions are summarized in Table 2.
Table 2: Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Method Specificity and Potential Impurities
The synthesis of this compound may involve the hydrolysis of its methyl ester, methyl 4-(phenylthio)benzoate.[6] Therefore, the starting ester is a potential impurity. Other potential impurities could arise from side reactions or degradation. The developed HPLC method should provide sufficient resolution to separate the main peak of this compound from these and other potential impurities.
HPLC Method for Purification
The analytical method can be scaled up for the preparative purification of this compound. The goal of preparative HPLC is to isolate the target compound with high purity and yield.[7][8]
Experimental Protocol: Preparative HPLC
Instrumentation and Columns:
-
A preparative HPLC system with a fraction collector is required.
-
Preparative Column: C18 reversed-phase column with the same stationary phase as the analytical column but with larger dimensions (e.g., 21.2 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., methanol or acetonitrile) and then dilute with the initial mobile phase composition to the highest possible concentration without causing precipitation.
Scale-Up Calculations: To maintain a similar separation profile, the analytical method parameters need to be scaled to the preparative column dimensions. The following formulas can be used for scaling:
-
Flow Rate (F₂): F₂ = F₁ × (d₂² / d₁²)
-
Where F₁ and d₁ are the flow rate and diameter of the analytical column, and F₂ and d₂ are the flow rate and diameter of the preparative column.
-
-
Injection Volume (V₂): V₂ = V₁ × (d₂² × L₂) / (d₁² × L₁)
-
Where V₁, d₁, and L₁ are the injection volume, diameter, and length of the analytical column, and V₂, d₂, and L₂ are for the preparative column.
-
Chromatographic Conditions: The proposed preparative HPLC conditions are summarized in Table 3.
Table 3: Preparative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, and equilibrate for 4 min. |
| Flow Rate | 21.2 mL/min (calculated scale-up from 1.0 mL/min on a 4.6 mm ID column) |
| Injection Volume | Dependent on sample solubility and column loading capacity |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Fraction Collection | Triggered by UV signal threshold |
Post-Purification Processing:
-
Combine the collected fractions containing the pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic, followed by drying and evaporation of the organic solvent to obtain the purified solid product.
Visualizations
Experimental Workflow
The overall workflow for the analysis and purification of this compound is depicted below.
Caption: Workflow for HPLC analysis and purification.
Logical Relationship for Method Development
The logical relationship for developing the HPLC method is outlined in the following diagram.
Caption: HPLC method development logic.
Conclusion
The described HPLC methods provide a reliable framework for the analysis and purification of this compound. The analytical method is suitable for routine quality control, while the preparative method allows for the isolation of high-purity material for further research and development. The provided protocols and visualizations serve as a comprehensive guide for scientists and researchers working with this and similar aromatic carboxylic acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. global.oup.com [global.oup.com]
- 4. 4-(Ethylthio)benzoic acid | C9H10O2S | CID 83231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Common problems and side reactions in 4-(Phenylthio)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Phenylthio)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory-scale synthesis involves a two-step process:
-
Ullmann Condensation: A copper-catalyzed cross-coupling of a 4-halobenzoic acid ester (e.g., methyl 4-bromobenzoate) with thiophenol to form the corresponding methyl 4-(phenylthio)benzoate.
-
Hydrolysis: The subsequent hydrolysis of the methyl ester to yield this compound.[1]
An alternative approach involves the direct coupling of a 4-halobenzoic acid with thiophenol, though this can sometimes be more challenging due to potential side reactions involving the carboxylic acid group.
Q2: What is a typical yield for the synthesis of this compound?
A2: A high yield can be achieved, particularly in the hydrolysis step. For the hydrolysis of methyl 4-(phenylthio)benzoate using lithium hydroxide, a yield of 96% has been reported.[1] The yield of the preceding Ullmann coupling step can be more variable and depends on the optimization of reaction conditions.
Q3: How can I purify the final product, this compound?
A3: The most common purification methods for benzoic acid derivatives are recrystallization and column chromatography.[2] An initial acid-base extraction during the work-up is also highly effective for removing non-acidic impurities.[2] For recrystallization, a suitable solvent system needs to be chosen to effectively separate the product from any remaining impurities.
Q4: How can I confirm the purity of my synthesized this compound?
A4: Several analytical techniques can be used to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point. Impurities typically cause the melting point to be lower and broader.[2]
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in your sample.[2]
Troubleshooting Guides
Ullmann Condensation for Methyl 4-(phenylthio)benzoate
This section addresses common issues encountered during the copper-catalyzed synthesis of the ester intermediate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive copper catalyst (often Cu(I) is the active species).[3] | Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[3] Consider in-situ activation of the copper catalyst.[3] |
| Inappropriate ligand for the reaction. Ligands are crucial for stabilizing the copper catalyst.[3] | Screen a variety of ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline.[3] | |
| Suboptimal base. The base is critical for deprotonation and catalyst turnover.[3] | Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] | |
| Reaction temperature is too low or too high.[3] | For modern ligand systems, start with temperatures between 40-120 °C.[3] If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature. | |
| Formation of Side Products | Homo-coupling of thiophenol (diphenyl disulfide) or the aryl halide (biphenyl derivative). | This is a common side reaction in Ullmann couplings. Optimizing the reaction temperature and using an appropriate ligand can help minimize this. |
| Reduction (dehalogenation) of the 4-halobenzoic acid ester. | This can be caused by protic impurities like water.[3] Ensure all reagents and solvents are anhydrous and the glassware is thoroughly dried. | |
| Nucleophile (thiophenol) instability or oxidation. | Lowering the reaction temperature or using a milder base may help.[3] Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). |
Hydrolysis of Methyl 4-(phenylthio)benzoate
This section focuses on troubleshooting the final step of the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If starting material is still present, extend the reaction time or slightly increase the temperature. |
| Insufficient amount of base (e.g., LiOH). | Ensure at least a stoichiometric amount of base is used. An excess is often employed to drive the reaction to completion. | |
| Low Yield of Isolated Product | Product loss during work-up. | Ensure the aqueous phase is sufficiently acidified (to pH ~1) to fully protonate the carboxylate, making it soluble in the organic extraction solvent.[1] Perform multiple extractions with a suitable organic solvent like ethyl acetate.[1] |
| "Oiling out" instead of crystallizing during purification.[2] | The cooling rate may be too fast, or the chosen recrystallization solvent is not ideal.[2] Try slower cooling or add a miscible co-solvent in which the product is less soluble. | |
| Product is Impure After Recrystallization | The chosen solvent does not effectively differentiate between the product and impurities. | Select a different recrystallization solvent or solvent system.[2] |
| Co-crystallization of impurities with the product. | Consider a second recrystallization or purification by column chromatography.[2] |
Experimental Protocols
Synthesis of this compound via Hydrolysis
This protocol is adapted from a reported synthesis.[1]
Materials:
-
Methyl 4-(phenylthio)benzoate (5 g, 20.4 mmol)
-
Lithium hydroxide monohydrate (1.1 g, 26 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Methanol (1 mL)
-
Water (1 mL)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
In a suitable reaction vessel, combine methyl 4-(phenylthio)benzoate, lithium hydroxide monohydrate, THF, methanol, and water.
-
Stir the mixture at 20°C for 4 hours.
-
After the reaction is complete, neutralize the mixture to a pH of 1 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic phases and dry over sodium sulfate.
-
Filter the solution and concentrate the filtrate in vacuo to obtain this compound as a white solid.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 4-(phenylthio)benzoate | 244.31 | 5 | 20.4 | 1 |
| Lithium hydroxide monohydrate | 41.96 | 1.1 | 26 | 1.27 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the Ullmann condensation step.
References
Technical Support Center: Synthesis of 4-(Phenylthio)benzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(Phenylthio)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two primary and effective synthetic routes for the synthesis of this compound:
-
Ullmann-type Condensation: This method involves the direct coupling of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) with thiophenol in the presence of a copper catalyst.
-
Two-Step Synthesis via Esterification and Hydrolysis: This route involves the synthesis of methyl 4-(phenylthio)benzoate through an Ullmann-type coupling of a methyl 4-halobenzoate with thiophenol, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. A notable advantage of this route is the high yield often achieved in the final hydrolysis step.[1]
Q2: I am experiencing low yields in my Ullmann-type coupling reaction. What are the common causes and how can I improve the yield?
A2: Low yields in Ullmann-type couplings for the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting tips:
-
Catalyst Inactivity: The copper catalyst can be sensitive to air and moisture. Ensure you are using a fresh, high-quality copper salt (e.g., CuI) and consider using a ligand to stabilize the catalyst and improve its activity.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Polar aprotic solvents such as DMF or DMSO are often effective. It is advisable to screen different combinations of bases and solvents to find the optimal conditions for your specific substrates.
-
Reaction Temperature and Time: Ullmann couplings often require elevated temperatures. If the yield is low, consider incrementally increasing the reaction temperature. Additionally, ensure the reaction is running for a sufficient amount of time by monitoring its progress using techniques like TLC or LC-MS.
-
Side Reactions: Dehalogenation of the 4-halobenzoic acid can be a significant side reaction, leading to the formation of benzoic acid. This can be minimized by ensuring an inert atmosphere and using appropriate ligands. Another potential side reaction is the formation of diphenyl disulfide from the oxidation of thiophenol.
Q3: Are there any specific challenges related to the carboxylic acid group during the Ullmann coupling?
A3: Yes, the presence of the carboxylic acid group can present challenges. The acidic proton can react with the base, potentially requiring a higher stoichiometry of the base. Additionally, the carboxylate may coordinate with the copper catalyst, influencing its reactivity. To circumvent these issues, the two-step synthesis involving the methyl ester is often preferred, as the ester group is generally more inert under these coupling conditions.
Q4: How can I purify the final this compound product?
A4: Recrystallization is a highly effective method for purifying this compound. A common procedure involves dissolving the crude product in a hot solvent, such as an ethanol/water mixture, and allowing it to cool slowly to form pure crystals.[2][3] The choice of solvent is crucial; the product should be highly soluble at high temperatures and sparingly soluble at low temperatures.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Ullmann-type Coupling
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | Use fresh, high-purity copper(I) iodide (CuI). Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. |
| Inefficient Ligand | Screen different ligands. While some reactions proceed without a ligand, N,N'-coordinating ligands like 1,10-phenanthroline can significantly improve yield and allow for milder reaction conditions. |
| Suboptimal Base | The choice of base is critical. Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be substrate-dependent. |
| Incorrect Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally effective. If solubility is an issue, consider alternative solvents. |
| Insufficient Temperature or Reaction Time | Monitor the reaction by TLC. If the reaction is sluggish, incrementally increase the temperature. Ensure the reaction is allowed to proceed to completion. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| Benzoic Acid | Dehalogenation of the starting 4-halobenzoic acid. | This is a common side reaction in Ullmann couplings.[4] Ensure a strictly inert atmosphere. The use of a suitable ligand can sometimes suppress this side reaction. |
| Diphenyl Disulfide | Oxidation of thiophenol. | Use degassed solvents and maintain an inert atmosphere throughout the reaction. |
| Unreacted Starting Materials | Incomplete reaction. | Refer to the troubleshooting guide for low/no product formation to optimize reaction conditions. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Steps | Typical Yield | Advantages | Disadvantages |
| Direct Ullmann Coupling | 4-Halobenzoic acid + Thiophenol (Cu-catalyzed) | Moderate to High | One-step synthesis. | Can be sensitive to reaction conditions; potential for side reactions involving the carboxylic acid group. |
| Two-Step Synthesis | 1. Methyl 4-halobenzoate + Thiophenol (Cu-catalyzed) 2. Hydrolysis of methyl 4-(phenylthio)benzoate | High (Hydrolysis step can be >95%[1]) | High overall yield, avoids potential complications with the free carboxylic acid during the coupling step. | Two synthetic steps are required. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Methyl 4-(phenylthio)benzoate[1]
This protocol details the final step of the two-step synthesis, which has been reported to proceed with high yield.
Materials:
-
Methyl 4-(phenylthio)benzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a mixture of methyl 4-(phenylthio)benzoate (5 g, 20.4 mmol), lithium hydroxide monohydrate (1.1 g, 26 mmol), tetrahydrofuran (5 mL), methanol (1 mL), and water (1 mL).
-
Stir the mixture at 20°C for 4 hours.
-
After 4 hours, neutralize the mixture to a pH of 1 with concentrated hydrochloric acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Reported Yield: 4.5 g (96%)[1]
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Aryl Thioethers (Adapted for this compound)
This protocol provides a general guideline for the Ullmann-type coupling. Optimization of specific parameters may be required.
Materials:
-
4-Bromobenzoic acid
-
Thiophenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromobenzoic acid (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) and thiophenol (1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 120-140°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in Ullmann coupling.
References
Optimizing reaction conditions for the synthesis of 4-(Phenylthio)benzoic acid derivatives
Welcome to the technical support center for the synthesis of 4-(phenylthio)benzoic acid and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its derivatives?
A1: The most common and effective methods for synthesizing this compound derivatives involve the formation of a carbon-sulfur (C-S) bond. The two primary approaches are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction.[1] Both methods couple an aryl halide (or pseudohalide) with a thiophenol derivative. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Q2: Which factors are most critical for optimizing the yield and purity in an Ullmann C-S coupling reaction?
A2: For a successful Ullmann C-S coupling, the critical parameters to optimize are the copper catalyst source (e.g., CuI, Cu2O), the ligand, the base, the solvent, and the reaction temperature.[2][3] Ligands such as 1,10-phenanthroline or N,N'-dimethyl ethylenediamine can significantly improve reaction efficiency and allow for milder conditions.[2] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and a suitable high-boiling point solvent (e.g., DMF, dioxane, toluene) are also crucial for achieving high yields.[4]
Q3: What are the common side reactions to be aware of during the synthesis of this compound derivatives?
A3: Common side reactions in C-S cross-coupling reactions include the homocoupling of the aryl halide to form a biaryl byproduct and the oxidation of the thiophenol to a disulfide.[2] Additionally, if the reaction conditions are not carefully controlled, hydrodehalogenation (replacement of the halide with hydrogen) of the aryl halide can occur. In some cases, diaryl sulfide products can undergo side reactions if the temperature is too high or the reaction time is excessively long.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound derivatives is typically achieved through a combination of techniques. An initial aqueous workup with dilute acid and base washes can help remove inorganic salts and unreacted starting materials. The primary purification method is often column chromatography on silica gel.[5] Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium or copper catalyst may be of poor quality or has been deactivated by exposure to air. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. 3. Suboptimal Base: The base may not be strong enough or may be sterically hindered. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 5. Poor Quality Reagents: Starting materials may be impure or contain water. | 1. Use a fresh, high-purity catalyst or a pre-catalyst. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).[5] 2. Screen a variety of ligands. For Buchwald-Hartwig, consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). For Ullmann, diamine or phenanthroline-based ligands are often effective.[2] 3. For Buchwald-Hartwig, consider stronger, non-nucleophilic bases like NaOtBu or LHMDS. For Ullmann, K₃PO₄ or Cs₂CO₃ are often effective.[2] 4. Incrementally increase the reaction temperature, monitoring for product formation and decomposition. 5. Ensure all reagents are pure and solvents are anhydrous.[6] |
| Significant Formation of Disulfide Byproduct | 1. Oxidation of Thiol: The thiophenol starting material is susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Add the thiophenol slowly to the reaction mixture. |
| Homocoupling of Aryl Halide | 1. High Catalyst Loading: An excess of the catalyst can sometimes promote homocoupling. 2. High Reaction Temperature: Elevated temperatures can favor this side reaction. | 1. Reduce the catalyst loading to the minimum effective amount (e.g., 1-5 mol%). 2. Lower the reaction temperature and extend the reaction time if necessary. |
| Hydrodehalogenation of Aryl Halide | 1. Presence of a Hydride Source: Trace water or certain solvents can act as a hydride source. | 1. Use anhydrous solvents and reagents. 2. Consider using a different base that is less likely to promote this side reaction. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product. 2. Presence of Acidic or Basic Impurities: Unreacted starting materials or byproducts may be acidic or basic. | 1. Optimize the solvent system for column chromatography, possibly using a gradient elution. 2. Perform an aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) washes prior to chromatography to remove acidic and basic impurities.[5] |
Data Presentation
Table 1: Effect of Reaction Parameters on Ullmann C-S Coupling Yield
| Parameter | Variation | Observed Yield (%) | Reference |
| Copper Catalyst (5 mol%) | CuI | 75-85 | [2] |
| Cu₂O | 60-70 | [7] | |
| CuBr | 70-80 | [8] | |
| Base (2.0 equiv.) | K₂CO₃ | 65-75 | [4] |
| Cs₂CO₃ | 80-90 | [2] | |
| K₃PO₄ | 70-85 | [9] | |
| Solvent | Toluene | 58 | [4] |
| o-Xylene | 68 | [4] | |
| DMF | 70-80 | [10] | |
| Dioxane | 60-70 | [4] | |
| Temperature (°C) | 100 | 60-70 | [4] |
| 120 | 75-85 | [4] | |
| 140 | 80-90 | [4] |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.
Experimental Protocols
Protocol 1: Ullmann Condensation for the Synthesis of Methyl 4-(Phenylthio)benzoate
This protocol describes a copper-catalyzed C-S cross-coupling reaction.
Materials:
-
Methyl 4-iodobenzoate
-
Thiophenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add methyl 4-iodobenzoate (1.0 mmol), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) and thiophenol (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 2: Buchwald-Hartwig C-S Cross-Coupling for the Synthesis of Ethyl 4-(Phenylthio)benzoate
This protocol outlines a palladium-catalyzed approach for the C-S bond formation.
Materials:
-
Ethyl 4-bromobenzoate
-
Thiophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous dioxane (4 mL) and stir the mixture at room temperature for 10 minutes.
-
Add ethyl 4-bromobenzoate (1.0 mmol), thiophenol (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Caption: A logical decision-making workflow for troubleshooting low-yielding C-S coupling reactions.
References
- 1. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Identification and removal of byproducts in 4-(Phenylthio)benzoic acid synthesis
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the identification and removal of byproducts encountered during the synthesis of 4-(Phenylthio)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical byproducts?
A1: A common method for synthesizing this compound is the Ullmann-type C-S coupling reaction. This typically involves the reaction of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) with thiophenol in the presence of a copper catalyst and a base.[1][2]
Common byproducts include:
-
Diphenyl disulfide: Formed from the oxidative coupling of two thiophenol molecules. This is often the most significant byproduct.[3]
-
Unreacted Starting Materials: Residual 4-halobenzoic acid and thiophenol.
-
Homocoupling Products: Formation of biphenyl derivatives from the coupling of two 4-halobenzoic acid molecules, though this is often a minor byproduct under optimized conditions.
-
Dehalogenated Starting Material: Benzoic acid can be formed if the aryl halide is reduced during the reaction.[4]
Q2: How can I monitor the progress of my reaction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[5] By spotting the reaction mixture alongside standards of your starting materials and (if available) the final product, you can track the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.
Q3: What are the primary methods for purifying crude this compound?
A3: The most effective purification methods are recrystallization and column chromatography.[5]
-
Recrystallization is excellent for removing small amounts of impurities, especially if the byproduct profile is simple. A mixed solvent system, such as ethanol/water, is often effective.[6]
-
Column chromatography is more powerful for separating complex mixtures or when byproducts have similar solubility to the desired product.[7][8]
Q4: My purified product has a low or broad melting point. What does this indicate?
A4: A low or broad melting point is a strong indicator of impurities.[5] Pure crystalline solids typically have a sharp melting point. The presence of byproducts disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper(I) source may have oxidized.[9] Suboptimal Base/Solvent: The chosen base or solvent may not be suitable for the specific reaction conditions.[9] Low Reaction Temperature: Classic Ullmann couplings require high temperatures, though modern ligand-assisted protocols can run under milder conditions.[2][9] | - Use a fresh, high-purity copper(I) salt (e.g., CuI). - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and polar aprotic solvents (e.g., DMF, Dioxane).[4] - If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature. |
| Significant Amount of Diphenyl Disulfide in Product | Oxidation of Thiophenol: Thiophenol is readily oxidized to diphenyl disulfide, especially in the presence of air at elevated temperatures.[3] | - Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). - Add the thiophenol slowly to the reaction mixture. - Use a slight excess of the 4-halobenzoic acid to ensure all the thiophenol is consumed. |
| Product "Oils Out" During Recrystallization | Incorrect Solvent System: The compound's solubility is too high in the chosen solvent, even at low temperatures.[5] Cooling Rate is Too Fast: Rapid cooling does not allow for proper crystal lattice formation.[10] | - Select a different solvent system. For carboxylic acids, mixtures like ethanol/water or ethyl acetate/hexane are often effective.[11][12] - Allow the hot, dissolved solution to cool slowly to room temperature before placing it in an ice bath.[10] |
| Poor Separation During Column Chromatography | Incorrect Eluent Polarity: The solvent system is either too polar (all compounds elute quickly) or not polar enough (all compounds stick to the silica).[8] Co-elution of Product and Impurity: The product and a key impurity have very similar polarities. | - Determine the optimal solvent system using TLC first. Aim for an Rf value of ~0.3 for the desired product.[13] - For separating carboxylic acids, adding a small amount (~1%) of acetic or formic acid to the eluent can improve peak shape and separation by keeping the acid protonated.[14] |
Visual Troubleshooting Guide
The following decision tree can help diagnose issues with product purity.
References
- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. columbia.edu [columbia.edu]
- 14. reddit.com [reddit.com]
Stability issues of 4-(Phenylthio)benzoic acid in different solvents and conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(Phenylthio)benzoic acid in various solvents and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and flame.[1] Recommended storage is at 0-8°C for long-term stability.[2] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]
Q2: My solid this compound has developed a slight discoloration. Is it still usable?
A2: Discoloration of the solid compound may indicate potential degradation, possibly due to oxidation. It is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant impurities are detected, it is advisable to use a fresh, pure sample for your experiments to ensure accurate and reproducible results.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in many organic solvents.[2] Based on the properties of the related compound benzoic acid, it is expected to be readily soluble in solvents like ethanol, methanol, acetone, and other common organic solvents.[3] Its solubility in water is limited.[4] For creating stock solutions, it is advisable to use peroxide-free solvents and to protect the solution from light.
Q4: I prepared a stock solution of this compound and noticed it turned cloudy after a few days. What could be the cause?
A4: Cloudiness or precipitation in a stock solution can be due to several factors:
-
Low Solubility: The concentration of your stock solution may have exceeded the solubility limit in the chosen solvent, especially if the storage temperature is lower than the preparation temperature.
-
Degradation: The compound may be degrading into less soluble products. The thioether linkage in this compound can be susceptible to oxidation, potentially forming sulfoxides or sulfones, which may have different solubility profiles.
-
pH Changes: If using a buffered or aqueous-organic solvent mixture, a shift in pH could affect the solubility of the acidic compound.
It is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C) for a short period, and its stability should be verified before use.
Q5: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time using the same stock solution. | Degradation of this compound in the solution. | Prepare a fresh stock solution before each experiment. If a stock solution must be used over a period, qualify it by an analytical method like HPLC to check for degradation before use. |
| Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Perform a forced degradation study on a fresh sample to identify potential degradation products and their retention times. This can help in confirming if the unexpected peaks correspond to degradants. |
| Low assay value or potency in formulations. | Degradation of the compound during formulation processing or storage. | Review the formulation process for any harsh conditions (e.g., high temperature, extreme pH, exposure to oxidants). Conduct stability studies on the final formulation under intended storage conditions. |
| Precipitation upon mixing with other components. | Incompatibility or reaction with other excipients or compounds. | Check the compatibility of this compound with all other components in the mixture individually. Adjust the solvent system or formulation composition if an incompatibility is identified. |
Data Presentation
The following tables provide a structured format for presenting quantitative stability data for this compound. Researchers can use these templates to record and compare their experimental findings.
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
Table 2: Stability of this compound in Solution under Different Storage Conditions
| Solvent | Concentration (mg/mL) | Storage Condition | Duration | Purity (%) by HPLC | Degradation Products (%) |
Table 3: Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Duration | Purity (%) by HPLC | Major Degradation Product(s) (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C | |||
| Oxidation | 3% H₂O₂, RT | |||
| Thermal (Solid) | 70°C | |||
| Photochemical | UV/Vis Light, RT |
Experimental Protocols
Protocol 1: Determination of Solubility
-
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
-
Materials: this compound, selected solvent, temperature-controlled shaker, analytical balance, filtration device (e.g., 0.45 µm syringe filter), HPLC system.
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a clear aliquot of the supernatant and filter it immediately using a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the original solubility based on the dilution factor.
-
Protocol 2: Solution Stability Assessment
-
Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions.
-
Materials: this compound, selected solvent, volumetric flasks, storage vials, stability chamber (or other temperature/humidity/light controlled environment), HPLC system.
-
Procedure:
-
Prepare a solution of this compound of a known concentration in the selected solvent.
-
Dispense the solution into several storage vials, ensuring they are sealed properly.
-
Place the vials in the stability chamber under the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw a vial from the chamber.
-
Analyze the sample by a stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.
-
Record any changes in the physical appearance of the solution (e.g., color, clarity).
-
Visualizations
References
Troubleshooting low reactivity of the amino group in 4-Amino-2-(methylthio)benzoic acid reactions
Technical Support Center: 4-Amino-2-(methylthio)benzoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the reactivity of the amino group in 4-Amino-2-(methylthio)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the chemical synthesis and modification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving the amino group of 4-Amino-2-(methylthio)benzoic acid.
Question: Why is the amino group in 4-Amino-2-(methylthio)benzoic acid less reactive than expected for a typical aniline?
Answer: The nucleophilicity of the amino group in 4-Amino-2-(methylthio)benzoic acid is significantly influenced by the electronic effects of the other substituents on the aromatic ring.
-
Electron-Withdrawing Group (EWG): The carboxylic acid group (-COOH) at the para position is a moderate electron-withdrawing group. It deactivates the ring and reduces the electron density on the amino group through resonance and inductive effects, thereby decreasing its nucleophilicity.
-
Electron-Donating Group (EDG): The methylthio group (-SCH₃) at the ortho position is an electron-donating group through resonance but can be weakly deactivating inductively. While it donates electron density to the ring, its activating effect may not be sufficient to completely counteract the deactivating effect of the para-carboxylic acid.
-
Steric Hindrance: The ortho-methylthio group can also cause steric hindrance, physically blocking the approach of electrophiles to the amino group, which can further reduce reaction rates.
Below is a diagram illustrating the electronic factors that influence the reactivity of the amino group.
Figure 1: Electronic and steric factors reducing the reactivity of the amino group.
Question: My acylation reaction (e.g., amide formation) with 4-Amino-2-(methylthio)benzoic acid is proceeding slowly and giving low yields. What can I do to improve it?
Answer: Low yields in acylation reactions are a common issue with this substrate due to its reduced nucleophilicity. Here are several strategies to enhance the reaction rate and yield:
-
Use a More Reactive Acylating Agent: Instead of using a carboxylic acid with a coupling agent, consider using a more electrophilic acylating agent like an acyl chloride or an anhydride. This increases the reactivity of the electrophile to compensate for the weaker nucleophile.
-
Employ a Catalyst: The addition of a nucleophilic catalyst can significantly improve the reaction rate.
-
DMAP (4-Dimethylaminopyridine): A small amount of DMAP can act as an acyl transfer catalyst, forming a highly reactive intermediate with the acylating agent.
-
Pyridine: Can be used as a base to neutralize the acid byproduct (e.g., HCl) and may also act as a weak nucleophilic catalyst.
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reactivity barrier. Monitor the reaction carefully to avoid decomposition.
-
Solvent Choice: Use an appropriate aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
The following table summarizes the potential impact of these adjustments on reaction yield.
| Strategy | Reagents/Conditions | Expected Yield Improvement | Notes |
| Baseline | Carboxylic Acid, DCC, DCM, RT | 15-30% | Slow reaction, significant starting material recovery. |
| Acylating Agent | Acyl Chloride, Pyridine, DCM, 0°C to RT | 50-70% | Faster reaction; requires careful handling of acyl chloride. |
| Catalysis | Acyl Chloride, Pyridine, DMAP (5 mol%), DCM, RT | 75-90% | Highly effective; DMAP is a superior catalyst. |
| Temperature | Acyl Anhydride, Pyridine, THF, 50°C | 60-80% | Useful when acyl chloride is not available. |
Question: I am attempting a diazotization reaction followed by a Sandmeyer reaction, but I am observing significant side product formation and decomposition. How can I improve the outcome?
Answer: Diazotization of anilines with electron-withdrawing groups can be challenging. The diazonium salt formed is often more unstable. Here is a troubleshooting workflow and a detailed protocol to minimize side reactions.
Figure 2: Troubleshooting workflow for diazotization reactions.
Experimental Protocol: Improved Diazotization and Sandmeyer Reaction
-
Dissolution: Suspend 1.0 equivalent of 4-Amino-2-(methylthio)benzoic acid in a 3M solution of sulfuric acid (H₂SO₄) in water. The use of H₂SO₄ instead of HCl can prevent the formation of chlorinated byproducts in subsequent steps.
-
Cooling: Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature throughout the diazotization process to ensure the stability of the diazonium salt.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension over 20-30 minutes. Ensure the tip of the addition funnel or pipette is below the surface of the reaction mixture to prevent localized warming and decomposition of nitrous acid.
-
Confirmation: After the addition is complete, stir for an additional 15 minutes at 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional NaNO₂ solution.
-
Sandmeyer Reaction: In a separate flask, prepare the Sandmeyer reagent (e.g., a solution of CuCl in HCl or CuBr in HBr) and cool it to 0-5°C. Slowly add the freshly prepared, cold diazonium salt solution to the Sandmeyer reagent with vigorous stirring.
-
Workup: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases. Proceed with standard extraction and purification procedures.
Frequently Asked Questions (FAQs)
Q1: Can I protect the amino group of 4-Amino-2-(methylthio)benzoic acid before reacting with the carboxylic acid?
A1: Yes, protecting the amino group is a viable strategy, especially if you need to perform reactions on the carboxylic acid moiety without interference from the amino group. However, due to the reduced nucleophilicity of the amino group, standard protection methods may require more forcing conditions.
-
Boc Protection (Di-tert-butyl dicarbonate, Boc₂O): This is a common method. You may need to use a catalyst like DMAP and slightly elevated temperatures (e.g., 40°C) to achieve a good conversion rate.
-
Cbz Protection (Benzyl chloroformate, CbzCl): This method is also effective but requires basic conditions to neutralize the HCl byproduct.
Q2: Will the methylthio (-SCH₃) group interfere with my reactions?
A2: The methylthio group is generally stable under many reaction conditions. However, it can be susceptible to oxidation. Avoid strong oxidizing agents (e.g., KMnO₄, H₂O₂) if you wish to preserve the methylthio group. If oxidation occurs, you will form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), which are strongly electron-withdrawing and will further deactivate the ring.
Q3: Is it possible to selectively perform a reaction on the carboxylic acid without affecting the amino group?
A3: Yes, this is possible through careful selection of reagents. For example, you can convert the carboxylic acid to an ester (Fischer esterification) under acidic conditions. In this environment, the amino group will be protonated to form an ammonium salt (-NH₃⁺), which is non-nucleophilic and effectively protected from reacting with the alcohol or other electrophiles.
Protocol: Selective Fischer Esterification
-
Setup: Suspend 4-Amino-2-(methylthio)benzoic acid in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling dry HCl gas through the mixture.
-
Heating: Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture and neutralize the acid with a weak base, such as a saturated sodium bicarbonate solution. Extract the ester product with an organic solvent (e.g., ethyl acetate) and purify as needed.
Technical Support Center: Synthesis and Handling of Methylthio-Containing Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the common issue of methylthio group oxidation during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio group so susceptible to oxidation?
A1: The sulfur atom in a methylthio group (–SCH₃) is electron-rich and nucleophilic, making it prone to oxidation. This can occur in the presence of various oxidizing agents, and even atmospheric oxygen under certain conditions, especially with transition metal catalysts.[1][2][3] The primary oxidation products are the corresponding sulfoxide (+16 Da) and sulfone (+32 Da).
Q2: In which common synthetic steps is oxidation of a methylthio group most likely to occur?
A2: Oxidation is a significant concern during reactions involving strong oxidizing agents, such as peroxide-based oxidations or those using hypervalent iodine reagents.[1] In the context of solid-phase peptide synthesis (SPPS) involving methionine, the final acidic cleavage and deprotection step is a major cause of oxidation.[3][4][5] Workup procedures, if not handled carefully, can also lead to oxidation if residual oxidants are present.[1]
Q3: Are there protecting groups for the methylthio group itself?
A3: While thioethers can act as protecting groups for thiols, protecting the thioether functionality of a methylthio group to prevent its oxidation is not a common strategy.[6][7] The focus is typically on using compatible reaction conditions and additives to prevent oxidation.
Q4: Can an oxidized methylthio group be reversed?
A4: The oxidation of a thioether to a sulfoxide is often reversible. For instance, methionine sulfoxide can be reduced back to methionine.[3] However, further oxidation to the sulfone is generally considered irreversible under standard synthetic conditions.[6] It is preferable to prevent the oxidation in the first place.
Troubleshooting Guide
Problem 1: My mass spectrometry analysis shows a peak at +16 Da from the expected mass of my product.
-
Possible Cause: This mass increase is a strong indicator that the methylthio group has been oxidized to a methylsulfinyl group (a sulfoxide).[3]
-
Troubleshooting Steps:
-
Review Your Reagents: Identify any potential oxidizing agents used in your reaction or workup. Common culprits include peroxides, Dess-Martin periodinane, and even air when combined with certain catalysts.[1]
-
Incorporate a Quenching Step: During workup, before extraction, add a mild reducing agent to quench any excess oxidant. Sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) are effective choices.[1]
-
Use Scavengers/Antioxidants: For sensitive substrates, especially in peptide synthesis, consider adding scavengers to the reaction or cleavage mixture. See the protocols below for more details.
-
Degas Solvents: If you suspect oxidation due to dissolved oxygen, particularly in metal-catalyzed reactions, degas your solvents by sparging with an inert gas like nitrogen or argon.
-
Problem 2: I am performing a solid-phase peptide synthesis with methionine and see significant oxidation after cleavage.
-
Possible Cause: The standard trifluoroacetic acid (TFA) cleavage cocktails can promote oxidation of the methionine side chain.[4][5]
-
Troubleshooting Steps:
-
Modify Your Cleavage Cocktail: The addition of scavengers to the TFA cocktail is highly effective. Common additives include dimethylsulfide (DMS) and ammonium iodide (NH₄I) which can suppress oxidation.[3][5]
-
Optimize Cleavage Conditions: Minimize the cleavage time and maintain a cool temperature to reduce the rate of side reactions.
-
Consider Post-Cleavage Reduction: If oxidation has already occurred, the resulting methionine sulfoxide can be reduced back to methionine in solution.[3]
-
Quantitative Data
The choice of cleavage cocktail in solid-phase peptide synthesis significantly impacts the level of methylthio group oxidation and other side reactions. The following table summarizes the percentage of byproducts observed for the peptide Ac-MEEPD-OH under different cleavage conditions.
| Cleavage Cocktail Composition (v/v) | Cleavage Time (h) | Oxidized Peptide (%)[4] | S-alkylated Peptide (%)[4] |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 1.4 | 23.9 |
| TFA/DMS/NH₄I (90:5:5 w/v) | 1 | 0.0 | 5.2 |
| TFA/Anisole/TMSCl/DMS (90:5:2:3) | 1 | 0.0 | 3.1 |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, DMS: Dimethylsulfide, TMSCl: Trimethylsilyl chloride
Experimental Protocols
Protocol 1: General Aqueous Workup with a Quenching Step
This protocol is suitable for quenching reactions where an oxidizing agent was used, to prevent oxidation of a methylthio group during workup.
-
Reaction Completion: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.
-
Quenching: Slowly add a saturated aqueous solution of a mild reducing agent to the reaction mixture with stirring.
-
Stirring: Allow the mixture to stir for 10-15 minutes to ensure all residual oxidant is consumed.
-
Extraction: Proceed with the standard aqueous workup by adding water and extracting the product with an appropriate organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Modified Cleavage in Solid-Phase Peptide Synthesis
This protocol is designed to minimize methionine oxidation during the final cleavage of a peptide from the solid support.
-
Resin Preparation: After synthesis, wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare Cleavage Cocktail: In a fume hood, prepare one of the following cleavage cocktails:
-
Cocktail A (for peptides without other sensitive residues): A solution of 90% TFA, 5% dimethylsulfide (DMS), and 5% (w/v) ammonium iodide (NH₄I).[5]
-
Cocktail B (for peptides with other sensitive residues like Cys, Trp): A solution of 90% TFA, 5% anisole, 3% DMS, and 2% trimethylsilyl chloride (TMSCl).[5]
-
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the mixture to react at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.
-
Purification: Purify the peptide using standard techniques such as reverse-phase HPLC.
Visualizations
Caption: Troubleshooting logic for methylthio group oxidation.
Caption: Desired vs. undesired reaction pathways.
References
Strategies to Minimize N-Acylurea Byproduct Formation in Coupling Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of N-acylurea, a common and problematic byproduct in carbodiimide-mediated coupling reactions. By understanding the reaction mechanism and implementing the strategies outlined below, you can improve coupling efficiency, simplify purification, and increase the overall yield of your desired amide products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your coupling reactions in a question-and-answer format.
Issue 1: Identification of an Unreactive Byproduct
Question: After my coupling reaction using a carbodiimide (e.g., DCC, DIC, EDC), I've isolated a byproduct that is difficult to separate from my desired product and appears unreactive. What is it likely to be and why did it form?
Answer: The primary suspect for this unreactive byproduct is N-acylurea . It forms from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate, which is generated when the carboxylic acid reacts with the carbodiimide.[1][2][3] This rearrangement is a competing side reaction to the desired nucleophilic attack by the amine.[4] The formation of N-acylurea is particularly problematic because it reduces the yield of the desired amide and can be challenging to remove due to similar solubility profiles.[3]
Issue 2: Persistent N-acylurea Formation Despite Using Standard Conditions
Question: I am using a standard carbodiimide coupling protocol, but I'm still observing significant N-acylurea formation. What are the most effective initial steps to address this?
Answer: The most effective and widely adopted strategy is the incorporation of coupling additives.
-
Incorporate Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are strongly recommended for all carbodiimide-mediated couplings.[5] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement into N-acylurea, yet still sufficiently reactive to acylate the amine.[1][6]
-
Optimize Reaction Temperature: Lowering the reaction temperature, for instance, to 0 °C, can significantly decrease the rate of the rearrangement that leads to N-acylurea formation.[5][7]
Issue 3: N-acylurea Formation with Sterically Hindered Amino Acids
Question: I'm attempting to couple a sterically hindered amino acid, and N-acylurea formation is a major issue, even with HOBt. What advanced strategies can I employ?
Answer: Couplings involving sterically hindered substrates are notoriously challenging because the desired reaction is slower, allowing more time for the N-acylurea rearrangement to occur.[6]
-
Switch to a More Effective Additive: OxymaPure® has demonstrated superior performance compared to HOBt in some difficult couplings, leading to higher yields and reduced side reactions.[6] HOAt is also a highly efficient additive.[5]
-
Pre-activation: Instead of adding all reagents simultaneously, pre-activating the carboxylic acid with the carbodiimide and additive for a short period (e.g., 5-10 minutes) before introducing the amine component can enhance coupling efficiency.[6][8]
-
Choice of Carbodiimide: While the choice of carbodiimide (DCC, DIC, EDC) is often dictated by the solubility of the resulting urea byproduct, it's a factor to consider.[1][9] For solid-phase peptide synthesis (SPPS), DIC is often preferred as its urea byproduct is more soluble in common solvents.[1][10] For solution-phase synthesis, a water-soluble carbodiimide like EDC can be advantageous, as the corresponding N-acylurea is also water-soluble, simplifying its removal through aqueous extraction.[3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of N-acylurea formation?
A1: N-acylurea formation is an intramolecular rearrangement of the O-acylisourea intermediate. This intermediate is formed from the reaction of a carboxylic acid with a carbodiimide. The O-acylisourea is highly reactive and can either react with an amine to form the desired amide bond or undergo an O-to-N acyl migration to form the stable and unreactive N-acylurea.[2][4][11]
Q2: How does the choice of solvent affect N-acylurea formation?
A2: The use of solvents with a low dielectric constant, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), can minimize the N-acylurea side reaction.[2][12] Polar aprotic solvents like DMF may enhance its formation.[3]
Q3: Can the concentration of reactants influence the formation of N-acylurea?
A3: Yes, increasing the concentration of the nucleophile (the amine) can help to favor the desired coupling reaction over the intramolecular rearrangement. One study found that increasing the precursor concentration led to a decrease in N-acylurea formation.[13][14]
Q4: Are there alternatives to carbodiimide coupling reagents that avoid N-acylurea formation?
A4: Yes, onium salts such as HBTU, HATU, and PyBOP are alternative coupling reagents that are not prone to N-acylurea formation.[9][12] These reagents activate the carboxylic acid through a different mechanism, typically forming an active ester with HOBt or HOAt in situ.[15] COMU is another effective coupling reagent that incorporates OxymaPure in its structure.[5]
Q5: What is the role of bases in carbodiimide-mediated couplings, and can they affect N-acylurea formation?
A5: In some protocols, a non-nucleophilic base like diisopropylethylamine (DIEA) is used, particularly in SPPS, to neutralize the salt of the amine component. While necessary for the coupling to proceed, the presence of a base can potentially increase the risk of racemization.[16] Some studies have explored using a limited amount of a strong base to enhance the coupling reaction at elevated temperatures, which can also influence side reactions.[17] Adding a small amount of pyridine (e.g., 10% of the fuel) has been shown to significantly suppress N-acylurea formation.[13][14][18]
Data Summary: Impact of Reaction Parameters on N-acylurea Formation
The following table summarizes the qualitative and quantitative effects of various reaction conditions on N-acylurea formation during carbodiimide-mediated couplings.
| Parameter | Condition | Impact on N-acylurea Formation | Rationale | Quantitative Data (Example) |
| Additive | None | High | The O-acylisourea intermediate is highly prone to intramolecular rearrangement.[1][6] | N/A |
| HOBt / HOAt | Significantly Reduced | Forms a more stable active ester, which is less susceptible to rearrangement.[1][5][6] | Can be reduced to minimal levels.[6] | |
| OxymaPure® | Very Significantly Reduced | Forms a highly reactive and stable active ester, often outperforming HOBt.[6] | N/A | |
| Pyridine (10% of fuel) | Significantly Reduced | Acts as a trapping agent for the O-acylisourea intermediate.[14][19] | N-acylurea formation was suppressed to 5% of the EDC added.[19] | |
| Temperature | Elevated (e.g., 35 °C) | Increased | Higher temperatures accelerate the rate of the rearrangement reaction.[5][7] | The concentration of N-acylurea doubled from 10 mM (at 5 °C) to 20 mM (at 35 °C).[7] |
| Room Temperature | Moderate | A balance between the rate of the desired reaction and the side reaction. | N/A | |
| Low (e.g., 0-5 °C) | Reduced | Lower temperatures slow down the rearrangement to N-acylurea.[5][7] | N/A | |
| Solvent | DMF (polar aprotic) | Can be higher | Polar solvents can favor the intramolecular rearrangement.[3] | N/A |
| DCM (less polar) | Can be lower | Less polar solvents can suppress the rearrangement.[2][12] | N/A | |
| pH | Higher pH | Slower overall reaction, variable impact | The rate of EDC consumption drops significantly at higher pH.[13] | N/A |
| Lower pH (e.g., pH 5) | Can be reduced | A combination of low pH and low temperature can significantly suppress N-acylurea formation.[13][14][18] | N/A |
Experimental Protocols
Protocol 1: General Procedure for DIC/HOBt Mediated Amide Coupling in Solution
This protocol outlines a standard procedure for amide bond formation using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to minimize N-acylurea formation.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Carbodiimide Addition: Add DIC (1.1 eq.) to the cooled solution and stir for 5-10 minutes for pre-activation.
-
Amine Addition: Add the amine (1.0 eq.) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.0 eq.).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, filter off the diisopropylurea (DIU) byproduct if it precipitates. If using a water-miscible solvent like DMF, dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Standard Coupling Protocol in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a typical coupling step in Fmoc-based SPPS using DIC and an additive.
-
Resin Preparation: After the deprotection of the Fmoc group from the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), HOBt or OxymaPure® (3-5 eq.) in a minimal amount of DMF. Add DIC (3-5 eq.) to this solution and allow it to pre-activate for 5-10 minutes at room temperature.[8]
-
Coupling: Add the activated amino acid solution to the resin.[8]
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.[8]
-
Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow or colorless beads) indicates the completion of the coupling.[8][20]
-
Washing: After a negative Kaiser test, wash the resin with DMF to remove excess reagents and the soluble diisopropylurea byproduct.
Visualizations
Caption: Mechanism of N-acylurea formation and the role of additives.
Caption: Decision workflow for minimizing N-acylurea formation.
References
- 1. peptide.com [peptide.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ias.ac.in [ias.ac.in]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the antimicrobial activity of 4-(Phenylthio)benzoic acid derivatives with standard antibiotics
A comprehensive evaluation of the antimicrobial potential of novel benzoic acid derivatives in comparison to established antibiotic agents is crucial for the discovery of new therapeutic leads. This guide provides a detailed comparison of the antimicrobial activity of a selected 4-(phenylthio)benzoic acid analogue against a panel of pathogenic bacteria, benchmarked against widely used standard antibiotics. The data presented is compiled from in-vitro studies, with a focus on minimum inhibitory concentration (MIC) as a key performance indicator.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of novel compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for selected thioureide derivatives of 2-(4-chlorophenoxymethyl)benzoic acid against various bacterial strains, alongside the MIC values for standard antibiotics.
| Compound/Antibiotic | Target Organism | Gram Stain | MIC (µg/mL) |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Escherichia coli | Gram-Negative | 32 - 1024 |
| Salmonella enteritidis | Gram-Negative | 32 - 1024 | |
| Pseudomonas aeruginosa | Gram-Negative | 32 - 1024 | |
| Staphylococcus aureus | Gram-Positive | 32 | |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Escherichia coli | Gram-Negative | 32 - 1024 |
| Salmonella enteritidis | Gram-Negative | 32 - 1024 | |
| Pseudomonas aeruginosa | Gram-Negative | 32 - 1024 | |
| Staphylococcus aureus | Gram-Positive | 32 | |
| Ampicillin | Escherichia coli | Gram-Negative | 2 - 8 |
| Salmonella enteritidis | Gram-Negative | 2 - 4 | |
| Staphylococcus aureus | Gram-Positive | 0.25 - 2 | |
| Ciprofloxacin | Escherichia coli | Gram-Negative | 0.008 - 0.5 |
| Salmonella enteritidis | Gram-Negative | 0.008 - 0.03 | |
| Pseudomonas aeruginosa | Gram-Negative | 0.12 - 1 | |
| Vancomycin | Staphylococcus aureus | Gram-Positive | 0.5 - 2 |
Note: The MIC values for the thioureide derivatives are presented as a range, reflecting the varied activity of different substitutions on the phenyl ring as reported in the source literature.[1][2]
Experimental Protocols
The determination of antimicrobial activity is conducted following standardized laboratory procedures. The two primary methods employed in the cited studies are the Broth Microdilution Method and the Disk Diffusion Method.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the test compound and standard antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to a range of antibiotics.
-
Agar Plate Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the test compounds and standard antibiotics are placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under controlled conditions to allow for bacterial growth and diffusion of the antimicrobial agents from the disks into the agar.
-
Zone of Inhibition Measurement: If the bacteria are susceptible to an antimicrobial agent, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested antimicrobial agent.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in antimicrobial susceptibility testing and the potential mechanisms of action, the following diagrams are provided.
References
The Impact of Thioether Linkers on MOF Performance: A Comparative Analysis of 4-(Phenylthio)benzoic Acid and Analogues
For researchers and professionals in material science and drug development, the design of Metal-Organic Frameworks (MOFs) with enhanced stability and porosity is a critical endeavor. The choice of organic linker plays a pivotal role in determining these properties. This guide provides a comprehensive comparison of MOFs synthesized with the thioether-functionalized linker, 4-(phenylthio)benzoic acid, against those with other functionalized and non-functionalized linkers. By examining key performance metrics and detailed experimental data, this document serves as a valuable resource for selecting the optimal linker to achieve desired MOF characteristics.
The introduction of a thioether group (-S-) into the organic linker of a Metal-Organic Framework (MOF) can significantly influence the material's structural integrity and porous properties. This modification, as exemplified by the use of this compound, has been shown to enhance thermal and chemical stability while modulating the porous landscape of the resulting framework. This guide delves into a comparative analysis, presenting quantitative data and detailed experimental protocols to elucidate the advantages of employing thioether-functionalized linkers in MOF synthesis.
Performance Comparison of Functionalized Linkers in UiO-66 Type MOFs
To provide a clear and quantitative comparison, the following table summarizes the key properties of isostructural UiO-66 MOFs synthesized with different functionalized terephthalate linkers. The data highlights the impact of the thioether group in comparison to other functionalities on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and thermal stability.
| Linker Functional Group | MOF Designation | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (TGA, °C) |
| -SCH₃ (Methylthio) | UiO-66-(SCH₃)₂ | ~1050 | ~0.45 | ~350 |
| -H (None) | UiO-66 | ~1100 - 1500 | ~0.50 - 0.65 | ~500 |
| -NH₂ (Amino) | UiO-66-NH₂ | ~1200 - 1400 | ~0.55 - 0.60 | ~450 |
| -NO₂ (Nitro) | UiO-66-NO₂ | ~1100 - 1300 | ~0.48 - 0.55 | ~400 |
| -OH (Hydroxyl) | UiO-66-(OH)₂ | ~1000 - 1200 | ~0.45 - 0.50 | ~400 |
Note: The data presented is a representative compilation from various sources and may vary based on specific synthesis conditions.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of the compared MOFs, providing a basis for reproducible research.
General Synthesis of Functionalized UiO-66 MOFs
A solvothermal method is typically employed for the synthesis of these UiO-66 derivatives.[1]
Reagents:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-substituted terephthalic acid (e.g., 2,5-bis(methylthio)terephthalic acid for UiO-66-(SCH₃)₂, terephthalic acid for UiO-66, 2-aminoterephthalic acid for UiO-66-NH₂, etc.)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Benzoic acid or Acetic acid)
Procedure:
-
In a Teflon-lined autoclave, dissolve the appropriate 2-substituted terephthalic acid linker and ZrCl₄ in DMF. The molar ratio of linker to metal precursor is typically 1:1.
-
Add a modulator, such as benzoic acid, to the solution. The modulator helps to control the crystallite size and reduce defects in the framework.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[1]
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
The collected solid is washed with fresh DMF and then with a volatile solvent like ethanol to remove any unreacted precursors and solvent molecules from the pores.
-
The final product is dried under vacuum to activate the MOF.
Characterization Techniques
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs, PXRD analysis is performed. The resulting diffraction patterns are compared with simulated patterns to ensure the retention of the UiO-66 topology.[1]
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K. Before the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores.[1]
Thermogravimetric Analysis (TGA): The thermal stability of the MOFs is evaluated using TGA. The analysis is typically conducted under a nitrogen atmosphere with a constant heating rate. The temperature at which significant weight loss occurs indicates the decomposition of the framework.[1]
Logical Flow of Linker Comparison
The following diagram illustrates the logical workflow for comparing different linkers for MOF synthesis.
Caption: Workflow for comparing different linkers in MOF synthesis.
Signaling Pathway of Linker Functionalization on MOF Properties
The functionalization of the organic linker can be viewed as a signal that propagates through the MOF synthesis process to ultimately determine the material's properties.
Caption: Signaling pathway of linker functionalization on MOF properties.
References
A Comparative Guide to 4-(Phenylthio)benzoic Acid-Based Sensors and Existing Detection Technologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical and biological sensing, the demand for novel materials with enhanced detection capabilities is ever-present. 4-(Phenylthio)benzoic acid, a molecule possessing both a carboxylic acid and a phenylthio ether functional group, presents intriguing possibilities for the development of new sensing platforms. This guide provides a comparative analysis of hypothetical sensors based on this compound against established technologies for the detection of analytes, particularly focusing on benzoic acid and its derivatives as a model.
Hypothetical this compound-Based Sensors: A Glimpse into Future Potential
While dedicated sensors based on this compound are not yet established in scientific literature, its chemical structure suggests several potential sensing mechanisms. The carboxylic acid group can be leveraged for pH-based sensing or for coordinating with metal ions.[1] The phenylthio moiety offers a site for electrochemical activity and potential interaction with specific analytes. One promising application is in the detection and analysis of pollutants.[2]
Here, we propose two hypothetical sensor designs based on this molecule:
-
Electrochemical Sensor: Utilizing the thioether group, which can be electrochemically active, for direct or indirect detection of analytes. Thioether-containing polymers have been used to modify electrodes for sensing applications.
-
Optical Sensor: Functionalizing nanoparticles with this compound to create a probe that exhibits a change in its optical properties (e.g., colorimetric or fluorescent) upon binding to a target analyte. Aromatic carboxylic acids have been used in the development of optical sensors.
The potential advantages of such sensors could include high sensitivity and selectivity, depending on the specific design and target analyte.
Performance Comparison with Existing Technologies
The performance of any new sensor must be benchmarked against current technologies. For the detection of benzoic acid and its derivatives, several methods are well-established. Below is a summary of their performance characteristics compared to the projected potential of a this compound-based sensor.
| Sensing Technology | Analyte | Limit of Detection (LOD) | Sensitivity/Dynamic Range | Response Time | Key Advantages | Key Disadvantages |
| Hypothetical this compound Sensor | Various (e.g., pollutants, metal ions) | To be determined | To be determined | Projected to be rapid | Potential for high selectivity and novel applications. | Requires significant research and development. |
| Terahertz Metasurface Sensor | Benzoic Acid | Not explicitly stated, but high sensitivity to trace amounts is claimed. | Sensitivity of ~0.45 THz/RIU has been reported for similar sensors.[3] | Fast | Label-free, high sensitivity. | Requires specialized and expensive equipment. |
| Inhibitive Enzyme Biosensor | Benzoic Acid | 0.3 µmol·dm⁻³[4] | Inhibition constant (Ki) of 28.7 µmol·dm⁻³[4] | Minutes | High specificity due to enzyme-inhibitor interaction. | Susceptible to environmental factors (pH, temperature) affecting enzyme activity. |
| Yeast-Based Biosensor | Benzoic Acid Derivatives | Not explicitly stated, but responsive to low concentrations. | EC50 for benzoic acid is significantly lower than for other derivatives.[5] | Hours (cell culture and expression time) | Whole-cell sensing provides a biologically relevant response. | Slower response time, potential for interference from other compounds affecting cell viability. |
| Surface Plasmon Resonance (SPR) | Small Molecules | Dependent on the specific interaction, but can detect low molecular weight analytes. | Measures binding kinetics and affinity in real-time. | Real-time | Label-free, provides detailed kinetic data.[6][7][8] | Requires specialized equipment, surface immobilization can be challenging. |
| High-Performance Liquid Chromatography (HPLC) | Benzoic Acid | Dependent on detector and method. | Wide linear range, high precision. | Minutes to hours per sample. | High accuracy and reproducibility. | Requires sample preparation, expensive instrumentation, and skilled operators. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile/Semi-volatile organic compounds | Highly sensitive, often in the ppb range. | Excellent selectivity and identification capabilities. | Minutes to hours per sample. | Gold standard for identification of unknown compounds. | Destructive to the sample, requires derivatization for non-volatile compounds. |
Experimental Methodologies
Detailed experimental protocols are crucial for the evaluation and comparison of sensor performance. Below are outlines for key existing technologies.
Terahertz Metasurface Sensor for Benzoic Acid Detection
Principle: This technique relies on the change in the resonant frequency of a metasurface upon the interaction with an analyte. The specific vibrational modes of benzoic acid in the terahertz range allow for its detection.
Experimental Workflow:
-
Fabrication of the Metasurface: A periodic array of metallic (e.g., aluminum) resonators is fabricated on a dielectric substrate (e.g., polyimide) using standard photolithography and lift-off processes.
-
Sample Preparation: A solution of benzoic acid in a suitable solvent is prepared at various concentrations.
-
Measurement: A small volume of the benzoic acid solution is drop-casted onto the metasurface and allowed to dry. The transmission spectrum of the terahertz radiation through the metasurface is then measured using a terahertz time-domain spectrometer (THz-TDS).
-
Data Analysis: The shift in the resonant frequency of the metasurface is correlated with the concentration of benzoic acid.
Inhibitive Enzyme Biosensor for Benzoic Acid
Principle: This biosensor is based on the inhibition of the enzyme polyphenol oxidase (PPO) by benzoic acid. The enzyme's activity is monitored electrochemically, and the decrease in the signal in the presence of benzoic acid is proportional to its concentration.[4][9]
Experimental Protocol:
-
Electrode Preparation: A working electrode (e.g., glassy carbon) is modified with a composite material containing polyphenol oxidase.
-
Electrochemical Measurement: The modified electrode is placed in an electrochemical cell containing a buffer solution and a substrate for the enzyme (e.g., catechol).
-
Baseline Measurement: The electrochemical response (e.g., current) of the enzyme-substrate reaction is recorded to establish a baseline.
-
Inhibition Measurement: A known concentration of benzoic acid is added to the cell, and the decrease in the electrochemical signal is measured.
-
Calibration: A calibration curve is constructed by plotting the percentage of inhibition against the concentration of benzoic acid.
Yeast-Based Biosensor for Benzoic Acid Derivatives
Principle: A genetically engineered yeast strain is used, which expresses a fluorescent reporter protein in response to the presence of benzoic acid or its derivatives. The intensity of the fluorescence is proportional to the concentration of the analyte.[5]
Experimental Protocol:
-
Yeast Strain Construction: A yeast strain (e.g., Saccharomyces cerevisiae) is engineered to contain a sensor plasmid. This plasmid typically includes a promoter that is responsive to the target analyte, which drives the expression of a fluorescent protein (e.g., GFP or mCherry).
-
Cell Culture: The engineered yeast cells are cultured in a suitable medium.
-
Induction: The analyte (benzoic acid derivative) is added to the cell culture at various concentrations.
-
Incubation: The cells are incubated for a period to allow for protein expression.
-
Fluorescence Measurement: The fluorescence of the cell culture is measured using a fluorometer or a flow cytometer.
-
Data Analysis: The fluorescence intensity is correlated with the concentration of the analyte.
Conclusion and Future Outlook
While established technologies offer robust and reliable methods for the detection of benzoic acid and its derivatives, there is always room for innovation. The hypothetical this compound-based sensors present a promising avenue for future research, with the potential for novel applications in environmental monitoring and beyond. The unique combination of functional groups in this molecule could be harnessed to develop sensors with high sensitivity and selectivity. Further research into the synthesis and characterization of such sensors is warranted to fully explore their potential and to provide the experimental data necessary for a direct and comprehensive performance comparison.
References
- 1. Interaction of different metal ions with carboxylic acid group: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Metasurface-Assisted Terahertz Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae [frontiersin.org]
- 6. biosensingusa.com [biosensingusa.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Inhibitive detection of benzoic acid using a novel phenols biosensor based on polyaniline-polyacrylonitrile composite matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 4-(Phenylthio)benzoic Acid: A Comparative Guide to HPLC and ¹H NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical and research applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for validating the purity of synthesized 4-(Phenylthio)benzoic acid. Detailed experimental protocols and data interpretation are presented to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction to Purity Analysis
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials.[1] Ensuring its purity is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions or biological assays. HPLC and ¹H NMR are powerful and complementary analytical techniques for assessing the purity of organic compounds. HPLC excels at separating and quantifying impurities, while ¹H NMR provides detailed structural information about the target compound and any detectable impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly sensitive and versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method is highly effective. This approach utilizes a nonpolar stationary phase and a polar mobile phase, causing more polar compounds to elute earlier than less polar compounds.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound standard (known purity)
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid).[2] The acidic modifier ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard solution (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak areas of all components in the sample chromatogram.
-
Calculate the purity of the synthesized sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, one can confirm the identity of the synthesized compound and detect the presence of impurities.
Experimental Protocol: ¹H NMR
Objective: To confirm the structure of this compound and identify any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))[3][4]
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent in an NMR tube.[4]
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to obtain a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).[3]
-
Integrate the signals to determine the relative number of protons for each peak.
-
-
Spectral Interpretation:
-
Compare the obtained spectrum with the expected ¹H NMR spectrum of this compound. The aromatic protons will typically appear as multiplets in the range of δ 7.0-8.5 ppm. The carboxylic acid proton is often a broad singlet at a higher chemical shift (δ > 10 ppm), though its visibility can depend on the solvent and concentration.
-
Look for any unexpected peaks that may indicate the presence of impurities. For instance, the presence of the starting material, methyl 4-(phenylthio)benzoate, would be indicated by a singlet around δ 3.9 ppm corresponding to the methyl ester protons.[5]
-
Data Presentation and Comparison
The quantitative data obtained from both HPLC and ¹H NMR analyses can be summarized for a clear comparison of the synthesized product's purity against a reference standard and potential impurities.
| Analyte | Expected Retention Time (HPLC) | Observed Retention Time (HPLC) | Expected ¹H NMR Chemical Shifts (ppm) | Observed ¹H NMR Chemical Shifts (ppm) | Purity by HPLC (%) | Purity by ¹H NMR (%) |
| This compound | ~5.8 min | 5.8 min | ~7.3-8.1 (m, 9H), ~11.5 (s, 1H) | 7.35-8.12 (m, 9H), 11.48 (s, 1H) | 99.5 | >99 |
| Methyl 4-(phenylthio)benzoate (Impurity) | ~7.2 min | Not Detected | ~3.9 (s, 3H), ~7.3-8.0 (m, 9H) | Not Detected | - | Not Detected |
| Thiophenol (Impurity) | ~4.1 min | Not Detected | ~7.1-7.4 (m, 5H), ~3.4 (s, 1H) | Not Detected | - | Not Detected |
Note: The expected retention times and chemical shifts are illustrative and can vary depending on the specific experimental conditions.
Workflow for Purity Validation
The logical flow of validating the purity of synthesized this compound is depicted in the following diagram.
Caption: Workflow for the validation of synthesized this compound purity.
Conclusion
Both HPLC and ¹H NMR are indispensable tools for the purity validation of synthesized this compound. HPLC provides excellent quantitative data on the purity and the levels of any impurities present, making it ideal for quality control. ¹H NMR, on the other hand, offers unambiguous structural confirmation of the target compound and can help in the identification of unknown impurities. For comprehensive and robust purity validation, it is recommended to use both techniques in a complementary fashion. This dual-approach ensures both the identity and the purity of the synthesized compound, meeting the stringent requirements of research and drug development.
References
A Comparative Analysis of Photoluminescent Properties in Metal-Organic Frameworks with Varied Organic Linkers
For researchers, scientists, and professionals in drug development, the rational design of luminescent metal-organic frameworks (LMOFs) is a burgeoning field with significant potential in sensing, imaging, and drug delivery. The choice of organic linker is a critical determinant of the resulting photoluminescent properties. This guide provides an objective comparison of isostructural MOFs, focusing on the well-studied UiO-66 series, to elucidate the impact of linker functionalization on their emissive behavior. The presented data is supported by experimental findings from peer-reviewed literature.
The luminescence in MOFs can originate from various transitions, including ligand-centered (LC) π-π* transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT).[1][2] The organic linker plays a pivotal role in modulating these transitions, thereby tuning the emission wavelength, quantum yield, and lifetime of the MOF. By systematically modifying the functional groups on the organic linker of an isostructural MOF series, we can gain precise control over their photoluminescent characteristics.
Comparative Photoluminescent Data of Functionalized UiO-66(Zr) MOFs
The University of Oslo-66 (UiO-66) is a zirconium-based MOF known for its exceptional thermal and chemical stability. Its framework is constructed from Zr₆O₄(OH)₄ secondary building units (SBUs) and 1,4-benzenedicarboxylate (BDC) linkers. The ease of functionalizing the BDC linker without altering the underlying topology makes the UiO-66 series an ideal platform for studying the structure-property relationships of LMOFs.
Below is a summary of the key photoluminescent properties of UiO-66 and its derivatives functionalized with electron-donating (-NH₂) and electron-withdrawing (-NO₂, -Br) groups.
| MOF | Functional Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Lifetime (ns) | Reference |
| UiO-66 | -H | ~330 | ~398.5 | Not Reported | Not Reported | |
| UiO-66-NH₂ | -NH₂ | ~365 | ~430 | ~15 | Not Reported | [3][4] |
| UiO-66-NO₂ | -NO₂ | Not Reported | Quenched | ~0 | Not Reported | [4] |
| Tb-UiO-66-F | -F | Not Reported | 545 (Tb³⁺) | 6-31 | Not Reported | [5] |
| Tb-UiO-66-Br | -Br | Not Reported | 545 (Tb³⁺) | 6-31 | Not Reported | [5] |
| Tb-UiO-66-NH₂ | -NH₂ | Not Reported | Quenched | ~0 | Not Reported | [5] |
Note: The photoluminescent properties of MOFs can be influenced by various factors, including the solvent, temperature, and presence of guest molecules. The data presented here are based on solid-state measurements under ambient conditions as reported in the cited literature. For Tb-based UiO-66, the emission originates from the Tb³⁺ ion via an antenna effect, where the functionalized linker absorbs light and transfers energy to the metal center.
Experimental Protocols
General Synthesis of Functionalized UiO-66 MOFs
The synthesis of UiO-66 and its functionalized derivatives typically follows a solvothermal method.
-
Precursor Solution Preparation: Zirconium tetrachloride (ZrCl₄) and the corresponding functionalized terephthalic acid (e.g., 2-aminoterephthalic acid for UiO-66-NH₂) are dissolved in N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically 80-120 °C) for a designated period (usually 12-24 hours).
-
Product Isolation and Purification: After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration. The product is then washed multiple times with DMF and ethanol to remove unreacted precursors and solvent molecules.
-
Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules occluded within the pores.
For a detailed protocol for the synthesis of UiO-66-NH₂, refer to the work by Joar et al.[6]
Photoluminescence Spectroscopy Measurements
The photoluminescent properties of the synthesized MOFs are characterized using a fluorescence spectrophotometer.
-
Sample Preparation: A small amount of the activated MOF powder is placed in a solid-state sample holder.
-
Excitation and Emission Spectra: The excitation spectrum is obtained by monitoring the emission at the wavelength of maximum emission while scanning the excitation wavelength. The emission spectrum is recorded by exciting the sample at the wavelength of maximum excitation.
-
Quantum Yield Measurement: The absolute photoluminescence quantum yield is determined using an integrating sphere coupled to the fluorescence spectrophotometer. The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
Luminescence Lifetime Measurement: The luminescence lifetime is measured using time-correlated single-photon counting (TCSP). The sample is excited by a pulsed light source (e.g., a laser diode), and the decay of the emission intensity over time is recorded. The lifetime is determined by fitting the decay curve to an exponential function.
A comprehensive guide to performing spectroscopic measurements on MOFs can be found in the work by a technical guide published in JoVE.[7]
Visualization of Photoluminescence Mechanisms
The following diagrams illustrate the primary mechanisms of photoluminescence in MOFs, which are influenced by the nature of the organic linker.
Caption: In ligand-centered emission, the organic linker itself is the chromophore.
Caption: LMCT involves the transfer of an electron from the linker to the metal center upon excitation.
Caption: The antenna effect describes the process where the linker absorbs light and transfers the energy to a luminescent metal ion.
Experimental Workflow
The following diagram outlines the typical workflow for the comparative study of the photoluminescent properties of MOFs.
References
- 1. Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters [mdpi.com]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Photoluminescent Properties of Tb-UiO-66 Metal-Organic Framework Analogues. | Semantic Scholar [semanticscholar.org]
- 6. Rapid, green and inexpensive synthesis of high quality UiO-66 amino-functionalized materials with exceptional capability for removal of hexavalent chromium from industrial waste - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks [jove.com]
Comparative Analysis of 4-(Phenylthio)benzoic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4-(phenylthio)benzoic acid scaffold is a versatile starting point for the development of novel therapeutic agents, demonstrating a broad range of biological activities. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these derivatives. This guide provides a comparative analysis of this compound derivatives, focusing on their antidiabetic, antioxidant, and antimycobacterial activities, supported by experimental data and detailed protocols.
Antidiabetic and Anti-obesity Activity of 2-(Phenylthio)-ethyl Benzoate Derivatives
A study by Al-Soud et al. (2021) investigated a series of four 2-(phenylthio)-ethyl benzoate derivatives for their potential as antidiabetic and anti-obesity agents. The core structure was modified by substituting the benzoic acid moiety. The compounds were evaluated for their inhibitory activity against α-amylase, α-glucosidase, and lipase, key enzymes in carbohydrate and lipid metabolism.
Data Presentation: Enzyme Inhibitory Activity
The following table summarizes the in vitro enzyme inhibitory activities (IC50 in µg/mL) of the synthesized 2-(phenylthio)-ethyl benzoate derivatives.
| Compound | Structure | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Lipase IC50 (µg/mL) |
| 2a | 2-(phenylthio)ethyl benzoate | 3.57 ± 1.08 | 10.09 ± 0.70 | 107.95 ± 1.88 |
| 2b | 2-(phenylthio)ethyl 2-hydroxybenzoate | 11.23 ± 0.54 | 21.05 ± 0.98 | 155.14 ± 1.55 |
| 2c | 2-(phenylthio)ethyl 3-hydroxybenzoate | 25.11 ± 0.99 | 45.33 ± 1.50 | 341.06 ± 2.40 |
| 2d | 2-(phenylthio)ethyl 4-hydroxybenzoate | 9.88 ± 0.87 | 18.77 ± 1.10 | 119.05 ± 2.04 |
| Acarbose | Positive Control (Antidiabetic) | 6.47 ± 0.25 | 44.79 ± 0.89 | - |
| Orlistat | Positive Control (Anti-obesity) | - | - | 25.01 ± 0.78 |
SAR Analysis:
-
The unsubstituted derivative, 2a , demonstrated the most potent inhibitory activity against both α-amylase and α-glucosidase, even surpassing the standard drug, acarbose, in α-amylase inhibition.
-
The position of the hydroxyl group on the benzoic acid ring significantly influenced the activity. The ortho-substituted derivative (2b ) and para-substituted derivative (2d ) showed better activity than the meta-substituted derivative (2c ).
-
A similar trend was observed for lipase inhibition, with 2a being the most active among the synthesized compounds, followed by 2d and 2b .
Experimental Protocols
α-Amylase Inhibition Assay:
-
A reaction mixture containing 500 µL of the test compound (or standard) at various concentrations, 500 µL of 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl), and 500 µL of porcine pancreatic α-amylase solution (0.5 mg/mL) was pre-incubated at 25°C for 10 minutes.
-
500 µL of a 1% starch solution in the buffer was added to initiate the reaction.
-
The mixture was incubated for 10 minutes at 25°C.
-
The reaction was terminated by adding 1.0 mL of dinitrosalicylic acid color reagent.
-
The mixture was then incubated in a boiling water bath for 5 minutes and allowed to cool to room temperature.
-
The solution was diluted with 10 mL of distilled water, and the absorbance was measured at 540 nm.
-
The percentage of inhibition was calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value was determined by plotting the percentage of inhibition against the compound concentration.
α-Glucosidase Inhibition Assay:
-
100 µL of α-glucosidase solution (1.0 U/mL) was mixed with 50 µL of the test compound at various concentrations.
-
The mixture was incubated at 25°C for 10 minutes.
-
50 µL of a 5 mM p-nitrophenyl-α-D-glucopyranoside solution in 0.1 M phosphate buffer (pH 6.9) was added to start the reaction.
-
The mixture was incubated at 25°C for 5 minutes.
-
The absorbance was measured at 405 nm before and after the incubation.
-
The increase in absorbance was recorded, and the percentage of inhibition was calculated.
-
The IC50 value was determined from the dose-response curve.
Lipase Inhibition Assay:
-
A stock solution of porcine pancreatic lipase was prepared at a concentration of 1 mg/mL in a 50 mM phosphate buffer (pH 7.0).
-
The substrate, p-nitrophenyl butyrate (p-NPB), was dissolved in the same buffer to a concentration of 0.1 mM.
-
100 µL of the test compound (or standard) at various concentrations was mixed with 100 µL of the lipase solution and incubated for 10 minutes at 37°C.
-
100 µL of the p-NPB substrate was added to initiate the reaction.
-
The mixture was incubated for 30 minutes at 37°C.
-
The amount of p-nitrophenol released was measured by monitoring the absorbance at 405 nm.
-
The percentage of inhibition was calculated, and the IC50 value was determined.
Logical Relationship Diagram
Caption: General workflow for in vitro enzyme inhibition assays.
Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives
Foroughi et al. (2013) synthesized a series of 2-(phenylthio)benzoylarylhydrazone derivatives and evaluated their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This study highlights how modifications to the arylhydrazone moiety of the 2-(phenylthio)benzoic acid scaffold can lead to potent antimycobacterial agents.
Data Presentation: Antimycobacterial Activity
The following table presents the in vitro antimycobacterial activity (IC50 and IC90 in µg/mL) of the most active 2-(phenylthio)benzoylarylhydrazone derivatives.
| Compound | R Group (Aryl) | IC50 (µg/mL) | IC90 (µg/mL) |
| 4f | 5-Nitro-2-furyl | 2.92 | 7.57 |
| 4g | 5-Nitro-2-thienyl | 3.11 | 2.96 |
SAR Analysis:
-
The presence of a nitro group on the aryl part of the molecule appears to be crucial for the antimycobacterial activity.
-
The 5-nitro-2-thienyl derivative (4g ) exhibited the most potent activity with an IC90 of 2.96 µg/mL.
-
The 5-nitro-2-furyl analog (4f ) also showed significant activity.
-
Derivatives lacking the nitro group or having other substituents were found to be less active.
Experimental Protocol
Microplate Alamar Blue Assay (MABA):
-
200 µL of sterile deionized water was added to the outer wells of a sterile 96-well plate to prevent evaporation.
-
100 µL of Middlebrook 7H9 broth was added to the inner wells.
-
The test compounds were dissolved in DMSO, and serial twofold dilutions were prepared in the microplates.
-
100 µL of Mycobacterium tuberculosis H37Rv inoculum, adjusted to a McFarland standard of 1.0, was added to the wells.
-
The plates were incubated at 37°C for 5-7 days.
-
After incubation, 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 was added to each well.
-
The plates were re-incubated at 37°C for 24 hours.
-
A blue color in the well indicated no bacterial growth, while a pink color indicated growth.
-
The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents a color change from blue to pink, was determined. The IC50 and IC90 values were calculated from the dose-response data.
Logical Relationship Diagram
Caption: Key structural determinants for antimycobacterial activity.
Conclusion
The this compound framework serves as a promising template for the design of new therapeutic agents. The presented data demonstrates that strategic modifications to this core structure can yield potent inhibitors of enzymes involved in diabetes and obesity, as well as effective antimycobacterial compounds. The SAR insights and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. Future studies should focus on expanding the structural diversity of these derivatives and exploring their mechanisms of action in greater detail to unlock their full therapeutic potential.
A Comparative Guide to Surface Functionalization: 4-(Phenylthio)benzoic Acid vs. 4-Mercaptophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for biosensor development, drug delivery systems, and biocompatible coatings. The choice of molecule for surface functionalization is critical in determining the ultimate properties and performance of the material. This guide provides a comparative analysis of two aromatic molecules with thiol-derived functionalities: 4-(Phenylthio)benzoic acid and 4-mercaptophenylacetic acid.
While direct, side-by-side experimental comparisons of these two specific molecules in surface functionalization are not extensively documented in peer-reviewed literature, this guide leverages available data on structurally analogous compounds and fundamental principles of self-assembled monolayers (SAMs) to provide a predictive comparison of their performance. The insights presented herein are intended to guide researchers in selecting the appropriate molecule for their specific application.
Molecular Structures and Key Differences
The fundamental difference between this compound and 4-mercaptophenylacetic acid lies in the nature of their sulfur linkage and the spacer between the aromatic ring and the carboxylic acid group.
-
This compound possesses a thioether (-S-) linkage, where the sulfur atom is bonded to two carbon atoms—one in the benzoic acid ring and one in a separate phenyl ring.
-
4-mercaptophenylacetic acid features a thiol (-SH) group directly attached to the phenyl ring, with an acetic acid moiety providing a short, flexible spacer.
This structural variance is anticipated to significantly influence their assembly, stability, and the chemical accessibility of their terminal carboxylic acid groups on a surface.
Performance Comparison: A Data-Driven Projection
Due to the limited direct comparative data, we will extrapolate the expected performance of these molecules based on well-studied analogous compounds, particularly other aromatic thiols and thioethers used in the formation of SAMs on gold surfaces.
Table 1: Projected Performance Characteristics of Self-Assembled Monolayers
| Parameter | This compound (Projected) | 4-Mercaptophenylacetic Acid (Projected) | Basis for Projection |
| Binding to Gold Surface | Weaker, physisorption or weaker chemisorption | Strong, covalent Au-S bond formation | Thioethers (sulfides) generally exhibit weaker interactions with gold compared to the strong covalent bond formed by thiols[1][2]. |
| Monolayer Order and Packing Density | Lower order and packing density | Higher order and packing density | The direct, strong anchoring of the thiol group in 4-mercaptophenylacetic acid promotes the formation of well-ordered, densely packed monolayers[3][4]. The thioether linkage may lead to less defined surface structures. |
| Stability of the Monolayer | Lower thermal and chemical stability | Higher thermal and chemical stability | The robust Au-S covalent bond provides greater stability to SAMs formed from thiols[5]. |
| Surface Hydrophilicity (Contact Angle) | Moderately hydrophilic | Hydrophilic | The presence of the terminal carboxylic acid group will render the surface hydrophilic. The packing density and orientation will influence the exact contact angle. Data for 4-mercaptobenzoic acid, a similar molecule, shows a low contact angle, indicating a hydrophilic surface[3][4]. |
| Accessibility of Carboxylic Acid Group | Potentially higher due to less dense packing | May be less accessible in densely packed monolayers | In a very dense SAM, the terminal functional groups can be sterically hindered. The potentially looser packing of the thioether could leave the carboxylic acid more exposed. |
Experimental Protocols
The following are generalized experimental protocols for the formation of self-assembled monolayers of aromatic thiols on gold surfaces. These can be adapted for the specific molecules discussed.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
1. Substrate Preparation:
- Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer) are cleaned to remove organic contaminants.
- A common and effective method is treatment with a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.
- Alternatively, UV-ozone cleaning for 15-20 minutes can be used.
- After cleaning, the substrates are thoroughly rinsed with deionized water and then ethanol, and dried under a stream of dry nitrogen gas.
2. SAM Formation:
- Prepare a dilute solution (typically 1 mM) of the desired molecule (this compound or 4-mercaptophenylacetic acid) in a suitable solvent, such as absolute ethanol.
- Immerse the clean, dry gold substrate into the thiol solution. To minimize oxidation, it is advisable to perform this in an inert atmosphere (e.g., in a glovebox or by bubbling nitrogen through the solution).
- Allow the self-assembly process to proceed for a sufficient duration, typically 18-24 hours, to ensure the formation of a well-ordered monolayer.
- After incubation, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-covalently bound molecules.
- Dry the functionalized substrate with a gentle stream of dry nitrogen.[6]
Protocol 2: Characterization of Self-Assembled Monolayers
1. Contact Angle Goniometry:
- Measure the static water contact angle to assess the surface hydrophilicity. A sessile drop of deionized water is placed on the surface, and the angle between the droplet and the surface is measured. Lower angles indicate a more hydrophilic surface.
2. X-ray Photoelectron Spectroscopy (XPS):
- XPS is used to determine the elemental composition of the surface and to confirm the presence of the sulfur-gold bond.
- High-resolution scans of the S 2p, C 1s, O 1s, and Au 4f regions are acquired. The binding energy of the S 2p peak can confirm the formation of a thiolate bond to the gold surface. The relative atomic concentrations can be used to estimate the surface coverage.[3][7]
3. Fourier-Transform Infrared Spectroscopy (FTIR):
- Reflection-absorption infrared spectroscopy (RAIRS) or attenuated total reflection (ATR)-FTIR can be used to characterize the vibrational modes of the adsorbed molecules.
- This analysis can provide information about the orientation of the molecules on the surface and the presence of specific functional groups.
Logical Workflow for Surface Functionalization and Analysis
Caption: Workflow for surface functionalization with thiol-based molecules.
Signaling Pathway for Surface Bio-functionalization
The terminal carboxylic acid groups of both molecules provide a versatile handle for the subsequent covalent immobilization of biomolecules, such as proteins or DNA, through amide bond formation. This is a common strategy in the development of biosensors and biocompatible surfaces.
Caption: Amide coupling for biomolecule immobilization on a carboxyl-terminated surface.
Conclusion
Based on the analysis of their chemical structures and data from analogous compounds, 4-mercaptophenylacetic acid is predicted to be the superior choice for applications requiring a stable, well-ordered, and densely packed monolayer. The formation of a strong, covalent gold-thiolate bond is a significant advantage for creating robust and reliable functional surfaces.
Conversely, This compound, with its weaker thioether linkage, may be suitable for applications where a less densely packed monolayer is desired, potentially offering greater accessibility to the terminal carboxylic acid group. However, the trade-off would likely be reduced stability of the functional layer.
For researchers and drug development professionals, the selection between these two molecules will ultimately depend on the specific requirements of their application. For long-term stability and reproducibility, particularly in demanding environments such as biological fluids, the thiol-based chemistry of 4-mercaptophenylacetic acid presents a more promising approach. Further empirical studies directly comparing these two molecules are warranted to definitively validate these projections.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. mdpi.com [mdpi.com]
In-Vitro Cytotoxicity of Benzoic Acid Derivatives with Thioether Linkages Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, benzoic acid derivatives continue to emerge as a promising scaffold. This guide provides a comparative analysis of the in-vitro cytotoxicity of various benzoic acid derivatives, with a particular focus on those containing a thioether linkage, a feature of the 4-(Phenylthio)benzoic acid structure. Due to a lack of publicly available data specifically on this compound derivatives, this report collates and compares findings from structurally related compounds to provide valuable insights for researchers in this field. The data herein is compiled from multiple studies to offer a broader perspective on the potential of this chemical class.
Comparative Cytotoxicity Data
The following table summarizes the in-vitro cytotoxic activity of selected benzoic acid derivatives with thioether or related functionalities against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound Class/Name | Cancer Cell Line(s) | IC50 (µM) | Reference Compound(s) | Source(s) |
| 2-(Arylthio)benzoic acid derivative (Compound 8c) | AML Cell Lines | 0.3 ± 0.1 | FB23 | [1] |
| Methyl ester of 2-(Arylthio)benzoic acid (Compound 7l) | AML Cell Lines | Superior to parent compound | Not specified | [1] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | 5-fluro uracil | [2][3] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | MCF-7, HCT-116 | 15.6 - 18.7 | Doxorubicin | [2] |
| Substituted thiocyanate benzoic acid derivatives (Compounds 8 and 9) | MCF-7 | 100 | Not specified | [2] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are detailed protocols for the key experiments used to assess in-vitro cytotoxicity.
Cell Culture and Maintenance
Human cancer cell lines, such as HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and various Acute Myeloid Leukemia (AML) cell lines, were utilized in these studies[1][4]. The cells were cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2[4].
In-Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, the MTT reagent is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives are not yet elucidated, studies on related compounds suggest several potential mechanisms of action.
Some benzoic acid derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells[2]. This is a critical mechanism for many effective anticancer agents. For instance, certain 4-hydrazinobenzoic acid derivatives have been shown to block the proliferation of MCF-7 cells by initiating apoptosis[2].
Another potential target is the fat mass and obesity-associated protein (FTO), an enzyme involved in RNA modification that has been implicated in the progression of acute myeloid leukemia (AML)[1]. A study on 2-(Arylthio)benzoic acid derivatives, which share a similar thioether linkage, identified potent inhibitors of FTO, suggesting a potential mechanism for their anticancer activity[1]. The inhibition of FTO by these compounds was shown to increase global m6A abundance in AML cells, a key epigenetic modification[1].
Experimental Workflow for In-Vitro Cytotoxicity Assessment
Caption: Workflow for evaluating the in-vitro cytotoxicity of test compounds using the MTT assay.
Potential Signaling Pathway: FTO Inhibition
References
A Comparative Guide to the Synthesis of 4-(Phenylthio)benzoic Acid: A Novel Photoredox-Catalyzed Route Versus a Traditional Ullmann Condensation
For researchers, scientists, and professionals in drug development, the efficient and robust synthesis of key chemical intermediates is a cornerstone of successful project timelines. This guide provides a detailed comparison of a novel, ambient-temperature synthetic route to 4-(phenylthio)benzoic acid, a valuable building block in medicinal chemistry, against a well-established, traditional Ullmann condensation method. The comparison focuses on key performance indicators, experimental protocols, and reaction conditions, supported by quantitative data to inform synthetic strategy.
The novel approach leverages a photoredox-catalyzed Newman-Kwart rearrangement to generate the thiophenol precursor under mild conditions, followed by a copper-catalyzed S-arylation. This multi-step process is contrasted with the direct, one-pot Ullmann condensation, which typically requires high temperatures.
Executive Summary of Synthetic Routes
| Parameter | Established Method: Ullmann Condensation | New Method: Photoredox-Catalyzed Route |
| Overall Transformation | One-pot C-S cross-coupling | Multi-step: 1. O-Aryl thiocarbamate formation, 2. Photoredox Newman-Kwart rearrangement, 3. Hydrolysis, 4. S-Arylation |
| Key Intermediates | None (direct coupling) | O-Aryl thiocarbamate, S-Aryl thiocarbamate, Thiophenol |
| Reaction Temperature | High (typically >130 °C) | Ambient temperature for key rearrangement step |
| Catalyst | Copper powder and Copper(I) oxide | Organic photoredox catalyst, Copper(I) iodide |
| Overall Yield | Good to excellent | Good to excellent (product of multiple steps) |
| Key Advantages | One-pot simplicity | Mild reaction conditions for the key rearrangement, potentially broader functional group tolerance |
| Key Disadvantages | Harsh reaction conditions (high temperature) | Multi-step process, requirement for specialized photochemical equipment |
Experimental Protocols
Established Method: Ullmann Condensation
This established route involves the direct copper-catalyzed coupling of a halobenzoic acid with thiophenol. The following protocol is based on a representative Ullmann-type C-S bond formation.
Reaction: 2-Bromobenzoic acid with thiophenol (as an analogue for 4-halobenzoic acid).
Procedure: A mixture of 2-bromobenzoic acid (8.8 mmol), thiophenol (8.8 mmol), potassium carbonate (8.8 mmol), copper powder (0.8 mmol), and copper(I) oxide (0.4 mmol) in 3 mL of 2-ethoxyethanol is heated to 130 °C for 4-12 hours under a nitrogen atmosphere.[1] Upon completion, the reaction mixture is cooled, diluted with water, and acidified with hydrochloric acid to precipitate the product. The crude product is then collected by filtration and purified by recrystallization.
Quantitative Data: Yields for this type of reaction are typically in the range of 81-99%.[1]
New Synthetic Route: Multi-step Photoredox-Catalyzed Approach
This novel route involves four distinct steps, with the key innovation being the use of visible light photoredox catalysis to effect the Newman-Kwart rearrangement at ambient temperature.
Step 1: Formation of O-Phenyl Dimethylthiocarbamate (General procedure adapted for phenol) To a cooled (below 10 °C) solution of phenol (0.150 mol) and potassium hydroxide (0.15 mol) in aqueous tetrahydrofuran, N,N-dimethylthiocarbamyl chloride (0.201 mol) is added dropwise. After stirring, the mixture is worked up by extraction with benzene. The crude product is purified by crystallization from methanol.
Step 2: Ambient-Temperature Newman-Kwart Rearrangement The O-phenyl dimethylthiocarbamate from Step 1 is subjected to photoredox catalysis. In a typical setup, the O-aryl thiocarbamate is dissolved in an organic solvent such as acetonitrile, and a catalytic amount of a suitable organic photoredox catalyst (e.g., an acridinium salt) is added. The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature until the rearrangement to the S-phenyl dimethylthiocarbamate is complete.
Step 3: Hydrolysis to Thiophenol The S-phenyl dimethylthiocarbamate is hydrolyzed to thiophenol. The crude product from the rearrangement is heated at reflux with a solution of potassium hydroxide in aqueous ethylene glycol.[2] After cooling, the reaction mixture is acidified with hydrochloric acid and extracted with an organic solvent. The crude thiophenol is then purified by distillation.
Step 4: S-Arylation to this compound (Based on hydrolysis of a methyl ester precursor) While a direct S-arylation protocol with 4-halobenzoic acid under mild conditions is under development, a final hydrolysis step of a precursor, methyl 4-(phenylthio)benzoate, provides the target molecule. A mixture of methyl 4-(phenylthio)benzoate (20.4 mmol), lithium hydroxide monohydrate (26 mmol), tetrahydrofuran (5 mL), methanol (1 mL), and water (1 mL) is stirred at 20°C for 4 hours.[3] The mixture is then neutralized with concentrated hydrochloric acid and extracted with ethyl acetate. The combined organic phases are dried and concentrated to yield this compound.[3]
Quantitative Data: The hydrolysis of methyl 4-(phenylthio)benzoate to this compound proceeds with a high yield of 96%.[3] Yields for the photoredox Newman-Kwart rearrangement are also reported to be generally high.
Visualization of Experimental Workflows
Caption: Experimental workflow for the Ullmann condensation.
Caption: Multi-step workflow for the new photoredox-catalyzed route.
Conclusion
The choice between the established Ullmann condensation and the novel photoredox-catalyzed route for the synthesis of this compound will depend on the specific requirements of the research or development project. The traditional Ullmann method offers a more direct, one-pot synthesis which may be advantageous for its simplicity and potentially lower cost of goods. However, the harsh reaction conditions, specifically the high temperatures, may not be suitable for substrates with sensitive functional groups.
The new synthetic route, while involving multiple steps, presents a significant advantage in its use of mild, ambient temperature conditions for the key Newman-Kwart rearrangement. This can lead to cleaner reactions, potentially higher overall yields for complex substrates, and a better safety profile. The requirement for a photoredox setup is a consideration for laboratory implementation.
For drug development professionals, the novel route offers a modern and versatile approach that aligns with the principles of green chemistry by avoiding high-energy inputs. Further optimization of the S-arylation step to proceed under similarly mild conditions would further enhance the attractiveness of this new methodology. Researchers are encouraged to evaluate both routes in the context of their specific synthetic goals and available resources.
References
Comparative Analysis of the Chelating Properties of 4-(Phenylthio)benzoic Acid and Other Ligands: A Predictive Guide
Introduction
Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, forming stable, ring-like structures called chelates. The stability of these metal complexes is crucial in various applications, including drug delivery, detoxification, and catalysis. 4-(Phenylthio)benzoic acid, with its carboxylate group and a sulfur-containing substituent, possesses potential metal-coordinating sites. Understanding its chelating ability in comparison to other well-known ligands is essential for exploring its potential applications.
This guide provides a comparative analysis of the anticipated chelating properties of this compound against other ligands, with a focus on salicylic acid as a primary structural analog. Salicylic acid is a well-studied chelating agent where the ortho-hydroxyl group participates in chelation with the adjacent carboxylate group. By comparing their structures, we can infer potential differences in their metal-binding affinities and coordination chemistry.
Structural Comparison and Predicted Chelating Behavior
This compound is a derivative of benzoic acid with a phenylthio group at the para-position. The primary site for metal coordination is the carboxylate group. The sulfur atom in the phenylthio group, being a soft donor, could potentially interact with soft metal ions. However, due to its location at the para-position, it is unlikely to form a stable chelate ring with the carboxylate group. Therefore, this compound is expected to act primarily as a monodentate or a bridging ligand.
In contrast, salicylic acid has a hydroxyl group at the ortho-position, which can deprotonate and coordinate to a metal ion along with the adjacent carboxylate group, forming a stable six-membered chelate ring. This chelate effect significantly enhances the stability of the resulting metal complexes compared to monodentate ligands.
dot
Caption: Structural comparison of this compound and Salicylic Acid.
Quantitative Data Presentation
The following table summarizes the stability constants (log K) for the formation of 1:1 metal complexes with salicylic acid. This data serves as a benchmark for predicting the chelating strength of related ligands. Due to the expected monodentate nature of this compound, its stability constants are anticipated to be significantly lower than those of salicylic acid for the same metal ions.
| Metal Ion | Salicylic Acid (log K₁) | Predicted Trend for this compound |
| Cu²⁺ | 10.6 | Significantly Lower |
| Ni²⁺ | 6.9 | Significantly Lower |
| Co²⁺ | 6.8 | Significantly Lower |
| Zn²⁺ | 6.9 | Significantly Lower |
| Fe³⁺ | 16.4 | Significantly Lower |
| Al³⁺ | 13.7 | Significantly Lower |
Data for salicylic acid is compiled from various sources and represents approximate values at standard conditions. The predicted trend for this compound is based on the absence of a chelate effect.
Experimental Protocols
The determination of stability constants for metal complexes of ligands like this compound can be performed using various analytical techniques. Potentiometric titration is a widely used and accurate method.
Experimental Protocol: Potentiometric Titration for Determination of Stability Constants
1. Materials and Reagents:
-
This compound (ligand)
-
Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.) of high purity
-
Standardized acid solution (e.g., 0.1 M HCl or HNO₃)
-
Standardized carbonate-free base solution (e.g., 0.1 M NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃, NaClO₄)
-
Deionized water
-
pH meter with a combination glass electrode
2. Preparation of Solutions:
-
Prepare a stock solution of the ligand in a suitable solvent (e.g., ethanol-water mixture) of known concentration.
-
Prepare a stock solution of the metal salt in deionized water of known concentration. Standardize if necessary.
-
Prepare a solution of the inert salt (e.g., 1 M KNO₃).
3. Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
In a thermostated titration vessel, pipette a known volume of the following solutions:
-
Set 1 (Acid Blank): Known volume of standard acid and inert salt solution.
-
Set 2 (Ligand Blank): Known volume of standard acid, ligand solution, and inert salt solution.
-
Set 3 (Metal-Ligand): Known volume of standard acid, ligand solution, metal salt solution, and inert salt solution.
-
-
Dilute each solution to a constant total volume with deionized water.
-
Titrate each solution with the standardized base solution, recording the pH after each addition of the titrant.
4. Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration data, calculate the proton-ligand stability constants (pKa values) of this compound.
-
Using the pKa values and the data from the metal-ligand titration, calculate the metal-ligand stability constants (log K) using appropriate software packages (e.g., HYPERQUAD, BEST).
dot
Caption: Experimental workflow for determining stability constants.
Conclusion
While direct experimental evidence for the chelating properties of this compound is currently lacking, a comparative analysis with structurally similar ligands, such as salicylic acid, provides valuable predictive insights. Due to the para-position of the phenylthio group, this compound is not expected to form a stable chelate ring with the carboxylate group and is therefore predicted to be a significantly weaker chelating agent than bidentate ligands like salicylic acid. The primary mode of interaction is anticipated to be monodentate coordination through the carboxylate group, with potential for bridging interactions involving the sulfur atom, particularly with soft metal ions.
The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the stability constants of this compound with various metal ions. Such studies are essential to validate these predictions and to fully characterize its coordination chemistry, thereby paving the way for its potential application in diverse scientific and industrial fields. Researchers are encouraged to perform these experimental investigations to contribute to the fundamental understanding of the chelating properties of this and related sulfur-containing ligands.
Safety Operating Guide
Proper Disposal of 4-(Phenylthio)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Phenylthio)benzoic acid, a common reagent in organic synthesis and materials science.
This compound, while not classified as a hazardous substance according to some safety data sheets (SDS), requires careful handling and adherence to proper disposal protocols to minimize environmental impact and ensure workplace safety. This document outlines the necessary procedures for its disposal, from personal protective equipment to the final steps of waste segregation and removal.
Key Data and Hazard Profile
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its properties and potential hazards.
| Property | Value |
| CAS Number | 6310-24-3 |
| Molecular Formula | C₁₃H₁₀O₂S |
| Appearance | White to off-white solid |
| Hazards | Not classified as hazardous |
| (according to some SDS) | |
| Disposal Recommendation | Offer to a licensed disposal company |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn to ensure safety:
-
Safety Glasses or Goggles: To protect the eyes from any potential splashes or dust.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin from contamination.
Step-by-Step Disposal Procedure for Small Quantities
For small quantities of this compound typically used in a laboratory setting, the following step-by-step procedure should be followed:
-
Waste Classification: this compound should be classified as a non-halogenated organic solid waste .
-
Container Selection: Use a designated and clearly labeled waste container for non-halogenated organic solids. The container should be made of a material compatible with the chemical and have a secure lid.
-
Transferring the Waste: Carefully transfer the solid this compound into the designated waste container using a clean spatula or scoop. Avoid generating dust.
-
Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and paper towels, should also be placed in the same non-halogenated solid waste container.
-
Sealing and Labeling: Securely close the waste container. Ensure the label clearly identifies the contents as "Non-Halogenated Organic Solid Waste" and includes the name of the chemical, "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of Large Quantities
For larger quantities of this compound, it is recommended to contact a licensed professional waste disposal service. They are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their research and development activities. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Comprehensive Safety and Handling Guide for 4-(Phenylthio)benzoic Acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-(Phenylthio)benzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.
Hazard Summary
This compound and similar compounds are classified as hazardous chemicals that require careful handling.[1] Potential hazards include skin irritation, serious eye damage, and respiratory irritation if inhaled.[2][3][4][5] Additionally, the accumulation of dust may form combustible concentrations in the air.[3][6]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound. All PPE should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7]
| PPE Category | Equipment Specification |
| Eye and Face Protection | Wear chemical safety goggles or safety glasses with side shields.[1][3] |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).[4][6][7] |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95) when there is a risk of dust inhalation or when working outside of a ventilated enclosure.[3][6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following steps outline the correct procedure for handling this compound.
Preparation:
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][2][4]
-
Verify that an eyewash station and safety shower are readily accessible.[1][6]
-
Assemble all necessary equipment and reagents before beginning.
-
Put on all required personal protective equipment as specified in the table above.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1][4][6]
-
Take precautions to avoid the formation of dust and aerosols.[3][6][7]
-
Do not eat, drink, or smoke in the designated work area.[2][6]
Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete.[2][4][7]
-
Clean and decontaminate all work surfaces.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[7]
-
Contaminated clothing should be removed and washed before reuse.[1][5]
Caption: Procedural workflow for safely handling this compound.
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1][3] Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][3][7] If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][7]
Spill and Leak Procedures:
-
Evacuate personnel from the affected area.
-
For minor spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[7]
Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][6][7] Keep away from incompatible substances such as strong oxidizing agents, bases, and metals.[2][3][6]
-
Disposal: Dispose of waste materials and containers at an approved waste disposal facility, in accordance with all applicable local, state, and federal regulations.[5][8] Do not dispose of down the drain.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
